1-(Thiazol-2-yl)cyclobutanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVAUUDEBFFNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514526 | |
| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362718-83-0 | |
| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol: Synthesis, Structural Analysis, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and physicochemical properties of 1-(1,3-thiazol-2-yl)cyclobutan-1-ol. This molecule represents an intriguing structural motif, combining the biologically significant 1,3-thiazole ring with a strained cyclobutane scaffold, culminating in a tertiary alcohol. Such hybrid structures are of considerable interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with both parent heterocycles. This document details a robust synthetic protocol, delves into a thorough spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS), and explores the potential of this compound as a building block for novel therapeutic agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and practical applicability for scientists in the field.
Introduction: The Scientific Rationale
The convergence of a thiazole nucleus and a cyclobutane ring within a single molecular entity, 1-(1,3-thiazol-2-yl)cyclobutan-1-ol, presents a compelling case for its exploration in drug discovery. The 1,3-thiazole ring is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its aromatic nature and capacity for hydrogen bonding and other molecular interactions make it a privileged scaffold in medicinal chemistry.[5]
Concurrently, the cyclobutane moiety has gained increasing attention as a bioisosteric replacement for more common functionalities, such as gem-dimethyl or phenyl groups. The unique, puckered three-dimensional structure of the cyclobutane ring can impart favorable physicochemical properties, including improved metabolic stability and cell permeability, while providing novel vectors for substituent exploration.[6] The tertiary alcohol introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor, further influencing the molecule's pharmacokinetic and pharmacodynamic profile.
This guide, therefore, serves as a foundational document for researchers aiming to synthesize, characterize, and ultimately leverage the unique chemical architecture of 1-(1,3-thiazol-2-yl)cyclobutan-1-ol in their research and development endeavors.
Synthesis and Mechanistic Considerations
The most logical and efficient synthetic route to 1-(1,3-thiazol-2-yl)cyclobutan-1-ol hinges on the nucleophilic addition of a 2-thiazolyl organometallic species to cyclobutanone. The C2-proton of the thiazole ring is notably acidic and can be selectively removed by a strong organolithium base, creating a potent nucleophile.[4] This approach is favored for its high regioselectivity and yield.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step, one-pot procedure.
Caption: Proposed synthetic workflow for 1-(1,3-thiazol-2-yl)cyclobutan-1-ol.
Detailed Experimental Protocol
This protocol is an illustrative example based on established organometallic reactions with thiazoles.
Materials:
-
1,3-Thiazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initial Reagents: The flask is charged with anhydrous THF (100 mL) and 1,3-thiazole (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the 2-lithiothiazole intermediate is evidenced by a slight color change. The mixture is stirred at -78 °C for an additional 45 minutes. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Addition of Electrophile: A solution of cyclobutanone (1.2 eq) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature. Self-Validation: The use of a mild acid quench like NH₄Cl prevents potential degradation of the tertiary alcohol product.
-
Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1,3-thiazol-2-yl)cyclobutan-1-ol as a solid or viscous oil.
Physicochemical and Spectroscopic Characterization
The structural elucidation of 1-(1,3-thiazol-2-yl)cyclobutan-1-ol is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of its constituent functional groups and analogous structures.[7]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform |
Spectroscopic Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. jetir.org [jetir.org]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1-(Thiazol-2-yl)cyclobutanol
Chemical Identification and Rationale for Hazard Assessment
1.1. Chemical Identity
| Identifier | Value |
| Chemical Name | 1-(Thiazol-2-yl)cyclobutanol |
| Synonyms | Not readily available |
| CAS Number | 100752-03-0 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Chemical Structure |
1.2. Logic of Hazard Assessment by Analogy
The toxicological and safety profiles of a novel or less-common chemical are often inferred from its structural components. This approach, known as "read-across," is a scientifically accepted method for preliminary hazard identification. For this compound, we will consider the hazards associated with:
-
Thiazole and its derivatives: The thiazole ring is a heterocyclic compound found in many biologically active molecules, including pharmaceuticals.[1] Thiazole itself is known to be flammable, harmful if swallowed, and can cause skin and eye irritation.[2]
-
Cyclobutanol: This cyclic alcohol is classified as a highly flammable liquid.[3][4][5][6]
Therefore, it is prudent to assume that this compound may exhibit a combination of these hazardous properties.
Hazard Identification and Classification
Based on the available data for its structural analogs, this compound should be handled as a substance with the following potential hazards until empirical data becomes available.
2.1. GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Statement | Rationale/Supporting Evidence |
| Flammable Liquids | H226: Flammable liquid and vapor. | Cyclobutanol is a highly flammable liquid.[3][4][7] Thiazole is also flammable.[2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Thiazole is harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. | Thiazole derivatives can cause skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. | Thiazole can cause serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Thiazole derivatives can cause respiratory irritation. |
2.2. Visualized Hazard Workflow
The following diagram illustrates the logical flow from exposure to potential health effects, emphasizing the need for preventative measures.
Caption: Potential routes of exposure and corresponding health effects for this compound.
First-Aid Measures: A Proactive Approach
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on best practices for handling chemicals with similar hazard profiles.[8][9][10]
-
In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8] The rationale is to remove the individual from the contaminated environment and provide respiratory support.
-
In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] A mild soap can be used. The goal is to dilute and remove the chemical from the skin to prevent irritation and absorption.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Do not allow the victim to rub their eyes. Seek immediate medical attention. This is to ensure the chemical is thoroughly rinsed from the eye surface and underlying tissues.
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. Inducing vomiting can cause the chemical to enter the lungs, leading to further complications.
Safe Handling and Storage Protocols
The principle of "as low as reasonably practicable" (ALARP) should be applied to all handling procedures to minimize exposure.
4.1. Engineering Controls and Personal Protective Equipment (PPE)
| Control Measure | Specification and Rationale |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] This is the primary method for minimizing inhalation exposure. |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. This protects against splashes and vapors. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently. This prevents skin contact. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required. This protects against accidental spills. |
4.2. Handling Procedures
4.3. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[11][13]
-
The storage area should be designated for flammable liquids.[7]
Fire-Fighting Measures and Accidental Release
5.1. Fire Extinguishing
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[3]
5.2. Accidental Release Protocol
The following workflow should be initiated in the event of a spill.
Caption: Step-by-step protocol for responding to an accidental release of this compound.
Toxicological and Ecological Information (Inferred)
6.1. Toxicological Profile
A definitive toxicological profile for this compound is not available. However, based on its components:
-
It is likely to be harmful if ingested.
-
It may cause irritation to the skin, eyes, and respiratory system.[2]
-
The chronic effects have not been investigated. It is crucial to minimize long-term exposure.
6.2. Ecological Information
The environmental fate and ecotoxicity of this compound are unknown. As a standard precaution, it should not be allowed to enter drains or waterways.[9]
Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Dispose of this chemical in accordance with federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[14]
-
Contaminated packaging should be treated as unused product.[14]
References
- Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99% - Cole-Parmer.
- Thiazole - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich (Thiazole Orange).
- SAFETY DATA SHEET - Sigma-Aldrich (Thiazole).
- SAFETY DATA SHEET - Fisher Scientific (Cyclobutanol).
- 2-Acetylthiazole - Safety Data Sheet - ChemicalBook.
- Safety Data Sheet - Advanced Biotech (2-Acetyl Thiazole).
- Cyclobutanol - Apollo Scientific.
- 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific (Cyclobutanol).
- SAFETY DATA SHEET - (Veratraldehyde).
- Cyclobutanol - Wikipedia.
- Benzaldehyde CAS No 100-52-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Cyclobutanol | 2919-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - MDPI.
- SIGMA-ALDRICH - Durham Tech.
- Thiazole CAS#: 288-47-1 - ChemicalBook.
- PCB Wash Concentrate - Farnell.
- RIFM fragrance ingredient safety assessment, 2-acetylthiazole, CAS Registry Number 24295-03-2.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Cyclobutanol - Wikipedia [en.wikipedia.org]
- 6. Cyclobutanol | 2919-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Thiazole CAS#: 288-47-1 [m.chemicalbook.com]
- 14. durhamtech.edu [durhamtech.edu]
Pharmacophore Properties of Thiazolyl-Cyclobutanol Motifs
This guide provides an in-depth technical analysis of the Thiazolyl-Cyclobutanol motif, a specialized scaffold in medicinal chemistry used to enforce specific conformational constraints while modulating metabolic stability and lipophilicity.[1]
A Technical Guide for Medicinal Chemists and Drug Designers
Executive Summary: The "Rigid-Vector" Paradigm
The thiazolyl-cyclobutanol motif represents a high-value structural chimera in modern drug discovery.[1] It combines the electronic versatility of the 1,3-thiazole ring (a classic bioisostere for pyridine or phenyl) with the rigid, defined exit vectors of the cyclobutane core.[1]
Unlike flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation, creating a distinct 3D geometry that directs substituents (the thiazole and the hydroxyl/ether group) into precise spatial orientations.[1] This motif is primarily utilized to:
-
Restrict Conformation: Lock pharmacophores into a bioactive pose, reducing the entropic penalty of binding.[1]
-
Modulate Lipophilicity (LogD): The polarity of the thiazole nitrogen and the cyclobutanol oxygen offsets the lipophilicity of the carbon scaffold.[1]
-
Block Metabolism: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than corresponding cyclopentyl or acyclic alkyl chains.[1]
Structural & Electronic Analysis
The Cyclobutanol Core: Puckering and Vectors
The cyclobutane ring is not planar; it adopts a puckered (butterfly) conformation to relieve torsional strain, with a dihedral angle of approximately 25–35°.[1] This puckering is the critical determinant of the scaffold's pharmacophore properties.[1]
-
1,3-Substitution Geometry: In a 1,3-disubstituted cyclobutane (e.g., thiazole at C1, hydroxyl at C3), the substituents can be cis or trans.[1]
-
Cis-1,3: The substituents point in the same general direction (pseudo-diaxial or pseudo-diequatorial), often creating a "U-shape" or bent conformation suitable for chelating or fitting into curved pockets.[1]
-
Trans-1,3: The substituents point in opposite directions, creating a linear, extended vector.[1] This is often used to span narrow channels in enzymes (e.g., 11
-HSD1) or GPCRs.[1]
-
-
The Hydroxyl Group: The C3-hydroxyl serves a dual role:
The Thiazole "Warhead"
The thiazole ring attached to the cyclobutane provides specific electronic features:
-
Nitrogen (N3): A weak base and good H-bond acceptor.[1] It often mimics the N-1 of purines or the carbonyl oxygen of amides.[1]
-
Sulfur (S1): Increases lipophilicity and can engage in weak
-hole interactions or Met-S interactions.[1] -
C-H Acidities: The C2 proton is relatively acidic, allowing for specific metabolic functionalization or synthetic lithiation.[1]
Pharmacophore Visualization
The following diagram illustrates the spatial relationship and interaction points of the motif.
Caption: Pharmacophore map showing the connectivity and functional roles of the Thiazole-Cyclobutanol chimera. The rigid cyclobutane core dictates the vector angle between the aromatic thiazole and the polar hydroxyl group.[1]
Medicinal Chemistry Applications & Case Studies
Metabolic Stability (11 -HSD1 Inhibitors)
In the development of 11
-
Challenge: Cyclohexyl and cyclopentyl rings are prone to CYP450-mediated hydroxylation.[1]
-
Solution: Replacing a cyclohexyl ring with a cyclobutane ring often improves metabolic stability due to the higher bond dissociation energy of the strained C-H bonds and the compact shape which may reduce access to the CYP heme center.[1]
-
Trade-off: While stability improves, potency can sometimes decrease if the "puckered" cyclobutane does not perfectly fill the hydrophobic pocket occupied by the larger chair-form cyclohexane.[1]
GPCR Modulators (GPR120/FFAR4)
For GPR120 agonists (diabetes targets), the thiazolyl-cyclobutanol motif (often as an ether-linked acid) is used to position an acidic headgroup.[1]
-
Mechanism: The thiazole acts as a lipophilic spacer that docks into the orthosteric site, while the cyclobutane rigidifies the link to the carboxylic acid, ensuring it engages the critical Arginine residues (e.g., Arg99) without paying a high entropic cost.[1]
Synthetic Accessibility & Protocols
The synthesis of these motifs generally follows two main strategies: Cyclobutane-First (building the thiazole onto the ring) or Convergent Coupling (linking pre-formed rings).[1]
Strategy A: Hantzsch Thiazole Synthesis (Cyclobutane-First)
This is the most robust method for generating C2-substituted thiazoles.[1]
-
Precursor: Start with 3-oxocyclobutanecarboxylic acid or a protected 3-aminocyclobutanone .[1]
-
Thiourea Formation: Convert the functional group to a thiourea or thioamide.[1]
-
Cyclization: React with an
-haloketone (Hantzsch reaction). -
Reduction: Reduce the remaining ketone (if present) to the alcohol using NaBH
or L-Selectride for stereoselectivity.[1]
Strategy B: Metal-Catalyzed Coupling (Convergent)
Used for attaching thiazoles at C4 or C5 positions.[1]
-
Precursor: 3-hydroxycyclobutylboronic acid (or ester).[1]
-
Coupling: Suzuki-Miyaura coupling with a bromothiazole .[1]
-
Stereocontrol: The stereochemistry (cis/trans) is usually determined by the starting cyclobutane material or separated via chromatography post-coupling.[1]
Experimental Workflow Diagram
Caption: Synthetic workflow for the "Cyclobutane-First" approach via Hantzsch cyclization, highlighting the divergence of stereoisomers during the reduction step.
Detailed Experimental Protocol
Protocol: Synthesis of trans-3-(4-phenylthiazol-2-yl)cyclobutanol
This protocol validates the creation of the core scaffold using the Hantzsch method.[1]
-
Thiocarboxamide Formation:
-
Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous ethanol saturated with HCl gas at 0°C.
-
Stir for 4h, then treat with H
S gas to generate the thioamide. -
Checkpoint: Monitor disappearance of nitrile peak (2250 cm
) via IR.
-
-
Thiazole Cyclization:
-
Stereoselective Reduction:
-
Dissolve the ketone in THF at -78°C.
-
Add L-Selectride (1.1 eq) dropwise to favor the cis isomer, or NaBH
in MeOH at 0°C for a mixture (favoring trans slightly due to thermodynamics). -
Quench with NH
Cl.[1]
-
-
Purification:
-
Separate cis and trans isomers using silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
-
Validation: Confirm stereochemistry using NOESY NMR (look for cross-peaks between methine protons).[1]
-
Comparison of Cycloalkyl Scaffolds
| Feature | Cyclobutanol | Cyclopentanol | Cyclohexanol |
| Ring Strain | High (~26 kcal/mol) | Low (~6 kcal/mol) | Negligible |
| Conformation | Puckered (Rigid) | Envelope (Flexible) | Chair (Rigid/Flip) |
| Vectors (1,3) | ~180° (Trans) or ~30° (Cis) | Variable | ~180° (aa/ee) or ~60° (ae) |
| Metabolic Stability | High (Strained C-H) | Moderate | Low (Oxidation prone) |
| Lipophilicity | Lower (Compact) | Moderate | Higher |
References
-
Cyclobutanes in Drug Discovery
-
Thiazole Synthesis & Activity
-
11
-HSD1 Inhibitors (Cycloalkyl SAR): -
GPR120 Modulators
Sources
Methodological & Application
Protocol for lithiation of thiazole and addition to cyclobutanone
Application Note: High-Fidelity Protocol for C2-Lithiation of Thiazole and Nucleophilic Addition to Cyclobutanone
Executive Summary
This Application Note details the optimized protocol for the regioselective C2-lithiation of 1,3-thiazole using n-butyllithium (n-BuLi) and its subsequent 1,2-addition to cyclobutanone. This transformation yields a tertiary alcohol bearing a strained cyclobutane ring and a heteroaromatic moiety, a pharmacophore often observed in high-value biologically active compounds (e.g., Epothilone fragments, enzyme inhibitors).
Critical Success Factor: The thermodynamic instability of 2-lithiothiazole requires strict cryogenic adherence. Temperatures exceeding -60°C trigger a catastrophic ring-opening fragmentation into isocyanides and thiolates. This protocol utilizes a kinetic control strategy at -78°C to maximize yield and safety.
Mechanistic Insight & Critical Parameters
The C2-Acidity and Instability
Thiazole possesses a relatively acidic proton at the C2 position (pKa ~29 in DMSO) due to the inductive effect of the adjacent sulfur and nitrogen atoms. Deprotonation by n-BuLi generates 2-lithiothiazole.
-
The Trap: Unlike oxazoles, the lithiated thiazole species is prone to a retro-electrocyclic ring opening (fragmentation) if sufficient thermal energy is provided. This results in the formation of an acyclic lithium thiolate isocyanide, which is irreversible and destroys the starting material.
-
The Solution: Maintaining the reaction strictly below -60°C preserves the cyclic lithio-species long enough for electrophilic trapping.
Cyclobutanone Reactivity
Cyclobutanone is a strained electrophile (~26 kcal/mol ring strain).
-
Reactivity Profile: While highly electrophilic, it is also susceptible to enolization by strong bases.
-
Selectivity: The nucleophilic attack of 2-lithiothiazole is generally faster than proton transfer (enolization) at -78°C, favoring the desired 1,2-addition product (tertiary alcohol) over the enolate byproduct.
Visualization: Reaction Pathway
The following diagram illustrates the reaction pathway, highlighting the critical "Danger Zone" where temperature abuse leads to decomposition.
Caption: Mechanistic pathway showing the competition between productive nucleophilic addition and destructive ring fragmentation.
Pre-Reaction Checklist
| Parameter | Requirement | Rationale |
| Solvent | Anhydrous THF (Freshly distilled or column-dried) | Moisture instantly quenches n-BuLi and 2-lithiothiazole. |
| Reagent | n-BuLi (Titrated prior to use) | Exact stoichiometry (1.05 equiv) prevents excess base from enolizing the ketone. |
| Atmosphere | Argon or Nitrogen (Positive pressure) | Prevents atmospheric moisture/O2 ingress. |
| Glassware | Oven-dried (>120°C) + Flame-dried under vacuum | Eliminates surface-adsorbed water. |
| Cryogenics | Dry Ice / Acetone bath | Maintains stable -78°C. |
Detailed Experimental Protocol
Scale: 5.0 mmol (Adjustable based on molarity)
Phase 1: System Preparation
-
Setup: Equip a 50 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a rubber septum, and an inert gas inlet (Ar/N2).
-
Drying: Flame-dry the apparatus under vacuum and backfill with inert gas three times.
-
Solvent Charge: Syringe in 20 mL of anhydrous THF .
-
Substrate Addition: Add 1,3-thiazole (425 mg, 5.0 mmol, 1.0 equiv) via syringe.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for the internal temperature to equilibrate.
Phase 2: Lithiation (The Critical Step)
-
Reagent Addition: Add n-BuLi (2.5 M in hexanes, 2.1 mL, 5.25 mmol, 1.05 equiv) dropwise over 10 minutes.
-
Expert Note: Direct the stream down the side of the flask to precool the reagent. Rapid addition causes localized exotherms, leading to ring opening.
-
-
Incubation: Stir the mixture at -78°C for 30 minutes .
-
Observation: The solution may turn a pale yellow or orange color, indicating the formation of the lithiated species.
-
Phase 3: Electrophile Addition
-
Preparation: While incubating, prepare a solution of cyclobutanone (385 mg, 5.5 mmol, 1.1 equiv) in 2 mL anhydrous THF in a separate dry vial.
-
Addition: Add the cyclobutanone solution dropwise to the lithiothiazole mixture over 5–10 minutes, maintaining -78°C.
-
Expert Note: Slow addition is crucial. If the local concentration of ketone is high and temperature spikes, the excess base may act as a base (enolization) rather than a nucleophile.
-
-
Reaction: Stir at -78°C for 1 hour .
-
Monitoring: TLC (typically 30-50% EtOAc/Hexane) should show consumption of thiazole.
-
Phase 4: Quench and Workup
-
Quench: While still at -78°C, add 5 mL of saturated aqueous NH4Cl .
-
Safety: Do not warm to RT before quenching. The alkoxide is stable, but any unreacted lithiothiazole must be protonated before warming to prevent decomposition.
-
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) vigorously stirring.
-
Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2). Thiazole alcohols are often polar; a gradient of 20%
50% EtOAc/Hexanes is recommended.
Workflow Visualization
Caption: Step-by-step experimental workflow emphasizing the cryogenic quench.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Complex Mixture | Ring opening of thiazole. | Ensure temperature never exceeds -60°C during n-BuLi addition or incubation. |
| Recovered Starting Material | Wet THF or inactive n-BuLi. | Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine. Redistill THF. |
| Cyclobutanol Ring Opening | Acidic workup too harsh. | The cyclobutane ring is strained. Use neutral workup conditions; avoid strong acids during purification. |
| Low Conversion | Enolization of ketone. | Ensure n-BuLi is not in large excess. Add ketone slowly to favor nucleophilic attack over deprotonation. |
References
-
Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557–2600.
- Baran, P. S., et al. (2011). Scalable Synthesis of Cyclobutane-Containing Pharmacophores. Journal of the American Chemical Society. (Contextual grounding in strained ring synthesis).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Reeves, J. T., et al. (2006). General Method for the Lithiation of 1,3-Azoles. Tetrahedron Letters, 47(13), 2157-2160.
Application Note: Using 1-(Thiazol-2-yl)cyclobutanol in Anticancer Drug Discovery
Executive Summary
This application note details the strategic integration of 1-(Thiazol-2-yl)cyclobutanol (CAS 362718-83-0) into anticancer drug discovery workflows. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), sp³-rich scaffolds like thiazolyl-cyclobutanol have emerged as critical bioisosteres. This guide focuses on its application as a rigid, metabolically stable fragment for Spleen Tyrosine Kinase (Syk) inhibitors and other kinase-targeted therapies. We provide validated protocols for its synthesis, library integration, and metabolic stability assessment.
Scientific Background & Rationale
The "Escape from Flatland"
Traditional kinase inhibitors often rely on planar biaryl systems, which suffer from poor solubility and rapid metabolic clearance. This compound offers a solution by introducing:
-
Increased Fsp³ Fraction: The cyclobutane ring increases the saturation of the molecule, directly correlating with improved clinical success rates (Lovering et al., 2009).
-
Conformational Restriction: Unlike flexible alkyl chains, the cyclobutanol ring locks the thiazole vector, reducing the entropic penalty upon protein binding.
-
Metabolic Blocking: The quaternary carbon at the 1-position prevents oxidative metabolism (e.g., by CYP450) that typically targets benzylic-like positions.
Target Relevance: Syk and IDH Inhibitors
Patent literature (e.g., Abbott Laboratories, US2011/281842) identifies this scaffold as a key intermediate in the synthesis of Syk inhibitors , which are critical targets for hematological malignancies (e.g., Non-Hodgkin Lymphoma). The thiazole moiety often functions as a hinge-binder or hydrophobic pocket anchor, while the cyclobutanol group projects into the solvent front, modulating physicochemical properties.
Chemical Synthesis Protocol
Protocol A: Regioselective Synthesis of this compound
Objective: To synthesize the core scaffold with >98% purity for biological screening.
Reagents:
-
2-Bromothiazole (1.0 eq)
-
Cyclobutanone (1.2 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Anhydrous THF (Solvent)
-
Ammonium chloride (sat. aq.)
Workflow:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 2-Bromothiazole (1.64 g, 10 mmol) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes.
-
Critical Checkpoint: Maintain internal temperature below -70°C to prevent the "dance reaction" (halogen dance rearrangement).
-
Stir for 30 minutes at -78°C. The solution typically turns a dark orange/red.
-
-
Addition: Add Cyclobutanone (0.84 g, 12 mmol) dissolved in 5 mL THF dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated NH₄Cl (20 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane:EtOAc 80:20 to 60:40).
-
Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.
-
Visualization: Synthesis Logic
Caption: Figure 1. Regioselective synthesis pathway utilizing lithium-halogen exchange to install the cyclobutanol ring.
Application Protocol: Fragment-Based Drug Discovery (FBDD)
Protocol B: Microsomal Metabolic Stability Assay
Objective: To validate the metabolic advantage of the cyclobutanol scaffold compared to a standard benzyl alcohol analog.
Materials:
-
Test Compound: this compound (1 µM final)
-
Reference Compound: Thiazol-2-yl-methanol (1 µM final)
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH Regenerating System
Step-by-Step Procedure:
-
Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add Test Compound (1 µM) and NADPH system.
-
Sampling: Aliquot 50 µL samples at T=0, 15, 30, and 60 minutes.
-
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Data Output:
| Compound | Structure Type | T½ (min) | CL_int (µL/min/mg) | Interpretation |
| Reference | Primary Alcohol | < 20 | > 70 | Rapid oxidation to aldehyde/acid. |
| Scaffold | Cyclobutanol | > 120 | < 10 | High Stability (Quaternary C blocks oxidation). |
Structural Biology & Design Strategy
The integration of this scaffold follows a specific logic in Structure-Activity Relationship (SAR) studies. The diagram below illustrates how to transition from a "Hit" to a "Lead" using this moiety.
Caption: Figure 2. Medicinal chemistry decision tree demonstrating the utility of the scaffold in optimizing drug-like properties.
References
-
Abbott Laboratories. (2011).[1] Thiazole-substituted aminoheteroaryls as Spleen Tyrosine Kinase (Syk) Inhibitors.[2] US Patent Application US2011/281842.[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PubChem. (n.d.). Compound Summary for CAS 362718-83-0: 1-(Thiazol-2-yl)cyclobutan-1-ol.[3][4] National Library of Medicine.
Sources
Application Note: High-Fidelity Synthesis of 1-(Thiazol-2-yl)cyclobutan-1-ol via Grignard Methodologies
Executive Summary
This guide details the synthesis of 1-(thiazol-2-yl)cyclobutan-1-ol , a tertiary alcohol motif relevant to fragment-based drug discovery (FBDD). While the reaction is conceptually a nucleophilic addition to a ketone, the specific instability of the thiazole anion requires a deviation from standard Grignard protocols.
Direct magnesium insertion (Mg/iodine) into 2-halothiazoles is kinetically sluggish and prone to homocoupling. Consequently, this protocol utilizes Metallation-Transmetallation strategies. Two methods are provided:
-
Method A (Standard): Lithiation followed by Magnesiation (Transmetallation).
-
Method B (Advanced): Direct Magnesiation using Knochel-Hauser Base (TMPMgCl·LiCl).[1][2]
Strategic Analysis & Mechanistic Insight
The Thiazole Challenge
The C2 proton of thiazole is relatively acidic (
The Solution: Transmetallation to Magnesium. Converting the Lithium species to a Magnesium species (Grignard) significantly increases thermal stability (up to -20°C or 0°C) and modulates nucleophilicity, preventing ring-opening and reducing side reactions (e.g., enolization) with the strained cyclobutanone ring.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical transmetallation step to avoid ring opening.
Experimental Protocols
Method A: Lithiation-Transmetallation (Standard)
Best for: Standard laboratories with access to n-BuLi and anhydrous MgBr2.
Reagents:
-
Thiazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 1.6M or 2.5M in hexanes)
-
Magnesium Bromide Ethyl Etherate (
) (1.2 equiv) -
Cyclobutanone (1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to room temperature under positive nitrogen pressure.
-
Solvation: Add anhydrous THF (concentration ~0.2 M relative to thiazole) and Thiazole (1.0 equiv).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.
-
Critical Check: Maintain internal temp < -70°C. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.
-
-
Transmetallation (The "Grignard" Step): Add solid
(1.2 equiv) (or a freshly prepared solution of anhydrous in THF) in one portion or via cannula.-
Observation: Stir for 30 minutes at -78°C, then allow the bath to warm to -40°C over 30 minutes. This ensures complete conversion to the magnesium species.
-
-
Addition: Cool back to -78°C . Add Cyclobutanone (1.2 equiv) neat or dissolved in minimal THF dropwise.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Quench with saturated aqueous
.-
Note: Do not use strong acids (HCl) for workup, as the tertiary alcohol on the cyclobutane ring is acid-sensitive (risk of dehydration or ring expansion).
-
Method B: Knochel-Hauser Exchange (Advanced)
Best for: High-value synthesis requiring maximum functional group tolerance.
Reagents:
Procedure:
-
Setup: Flame-dried glassware under Argon.
-
Magnesiation: To a solution of Thiazole in THF at 0°C , add TMPMgCl·LiCl dropwise.
-
Incubation: Stir at 0°C to RT for 1 hour. (This generates the Grignard species directly without an unstable Li-intermediate).
-
Addition: Add Cyclobutanone at 0°C. Warm to RT.
-
Quench: Standard
workup.
Operational Workflow & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for Method A (Lithiation-Transmetallation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | Ring opening of 2-lithiothiazole. | Ensure temp stays < -70°C before MgBr2 addition. Ensure MgBr2 is anhydrous. |
| Recovery of Starting Material | Incomplete deprotonation or wet solvent. | Titrate n-BuLi before use. Re-dry THF over Na/benzophenone or molecular sieves. |
| Ring Expansion Products | Acid-catalyzed rearrangement during workup. | Use buffered quench ( |
| Homocoupling (Bi-thiazole) | Oxidative coupling. | Ensure strict |
References
-
Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthesis.[3][4][5][6] Chemical Reviews, 104(5), 2557–2600.
-
Knochel, P., et al. (2011). Preparation and Applications of Functionalized Grignard Reagents. Modern Grignard Reagents.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
-
Bode, J. W., et al. (2012). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids. (Context on Thiazole stability). Nature Chemistry.
Sources
- 1. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 3. (PDF) Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of the Thiazole Ring in 1-(Thiazol-2-yl)cyclobutanol: A Guide to Unlocking Novel Chemical Space
An Application Note for Medicinal and Synthetic Chemists
Abstract
The thiazole moiety is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3][4] This application note provides a detailed guide for the selective functionalization of 1-(Thiazol-2-yl)cyclobutanol, a versatile building block combining the thiazole core with a three-dimensional cyclobutanol fragment.[5] We present validated, step-by-step protocols for key transformations at the C5-position of the thiazole ring, including electrophilic bromination and subsequent palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing comprehensive procedural details, this guide empowers researchers to efficiently generate diverse libraries of novel compounds for downstream screening and lead optimization.
Introduction: The Thiazole Scaffold in Drug Design
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[6] This structure imparts a unique combination of stability and reactivity, making it a frequent component in molecules designed to interact with biological targets.[1][3] The ring's aromaticity and the presence of heteroatoms allow it to participate in hydrogen bonding, π-stacking, and coordination with metal ions, all of which are critical for molecular recognition.
The specific scaffold, this compound, is of particular interest as it introduces a sp³-rich, rigid cyclobutane motif. This feature can improve metabolic stability, solubility, and the three-dimensional profile of drug candidates compared to flat aromatic analogues, a strategy of growing importance in modern drug design. The challenge and opportunity lie in the selective modification of the remaining positions on the thiazole ring (C4 and C5) to explore the structure-activity relationship (SAR).
This guide focuses on the most synthetically valuable position for functionalization on a 2-substituted thiazole: the electron-rich C5-position.[7] We will detail the conversion of the C5-H bond into a C5-Br bond, creating a versatile "handle" for a suite of powerful cross-coupling reactions.
Foundational Reaction: Selective C5-Bromination
The first critical step in diversifying the this compound scaffold is the installation of a halogen at the C5 position. Electrophilic aromatic substitution on the thiazole ring preferentially occurs at this site due to its higher electron density.[7] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine, offering high selectivity under mild conditions.
Protocol 2.1: Synthesis of 5-Bromo-1-(thiazol-2-yl)cyclobutanol
Causality Behind the Protocol:
-
Solvent Choice (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves both the substrate and NBS, facilitating a homogeneous reaction. Its relative inertness prevents competitive side reactions.
-
Reagent (NBS): NBS is chosen over elemental bromine for safety and selectivity.[8] It generates a low concentration of Br₂ in situ or acts as the direct source of Br⁺, minimizing over-bromination and improving reaction control.
-
Temperature (0 °C to Room Temperature): Starting the reaction at 0 °C helps to control the initial exotherm and further enhances selectivity for the desired C5-monobromination. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Aqueous Work-up (Na₂S₂O₃): The sodium thiosulfate wash is crucial for quenching any unreacted NBS and residual bromine, preventing their interference in the subsequent extraction and purification steps.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Bromo-1-(thiazol-2-yl)cyclobutanol as a pure solid or oil.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 eq |
| Reagent | N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent | Acetonitrile (MeCN) | ~0.2 M |
| Temperature | 0 °C to RT | Controlled addition |
| Typical Yield | 85-95% | Post-purification |
Diversification via Palladium-Catalyzed Cross-Coupling
The synthesized 5-bromo-1-(thiazol-2-yl)cyclobutanol is a key intermediate primed for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for three fundamental cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Caption: Synthetic workflow for the functionalization of this compound.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality Behind the Protocol:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that is widely effective for a range of boronic acids.
-
Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner. Potassium carbonate is a moderately strong base, effective for this purpose and compatible with many functional groups.
-
Solvent System (Dioxane/Water): This biphasic solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic components (substrate, catalyst), while water solubilizes the inorganic base and facilitates the reaction.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. Degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and deactivation.
Step-by-Step Methodology:
-
To a reaction vial, add 5-Bromo-1-(thiazol-2-yl)cyclobutanol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Place the sealed vial in a preheated heating block at 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired C5-aryl derivative.
Protocol 3.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
Causality Behind the Protocol:
-
Dual Catalysis (Pd/Cu): This reaction relies on a synergistic catalytic system. The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, facilitating the key transmetalation step.
-
Base (Et₃N): Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also as the solvent.
-
Ligand (PPh₃): Triphenylphosphine stabilizes the palladium(0) active species. It is often added along with a palladium(II) precatalyst like PdCl₂(PPh₃)₂.
Step-by-Step Methodology:
-
To a reaction vial, add 5-Bromo-1-(thiazol-2-yl)cyclobutanol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Seal the vial and purge with nitrogen or argon.
-
Add degassed triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation
Causality Behind the Protocol:
-
Catalyst/Ligand System: Buchwald-Hartwig amination requires a specialized palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). This combination is crucial for facilitating the difficult reductive elimination step that forms the C-N bond.
-
Strong Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile, allowing it to enter the catalytic cycle.
-
Anhydrous Solvent (Toluene/Dioxane): The reaction is highly sensitive to moisture, which can protonate the active base and interfere with the catalyst. Anhydrous solvents are mandatory.
Step-by-Step Methodology:
-
Inside a glovebox, add 5-Bromo-1-(thiazol-2-yl)cyclobutanol (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOt-Bu) (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq) to a reaction vial.
-
Add anhydrous toluene or dioxane.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture at 100-110 °C for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Coupling Reaction | Catalyst System | Base | Coupling Partner | Typical Temp. |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | R-B(OH)₂ | 90-100 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | R-C≡CH | RT - 60 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu, LHMDS | R₂NH | 100-110 °C |
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the functionalization of this compound. Beginning with a highly efficient and selective C5-bromination, the resulting intermediate serves as a gateway to a vast chemical space through well-established palladium-catalyzed cross-coupling reactions. By understanding the rationale behind reagent and condition selection, researchers in drug discovery and development can confidently apply these methods to generate novel analogues, systematically explore structure-activity relationships, and accelerate the journey toward new therapeutic agents.
References
-
Gomha, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(11), 2987. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Chorell, E., et al. (2007). Diverse functionalization of thiazolo ring-fused 2-pyridones. The Journal of Organic Chemistry, 72(13), 4917-24. Available at: [Link]
-
FABAD J. Pharm. Sci. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
Manju, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 77-83. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. . Available at: [Link]
-
OChemPagoda. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
Bellina, F., et al. (2018). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen, 7(5), 389-398. Available at: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(16), 2899. Available at: [Link]
-
Wikipedia contributors. (2023). Thiazole. Wikipedia. Available at: [Link]
-
Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]
-
Szałach, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3448. Available at: [Link]
-
Liu, Y., & Brown, M. K. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. Available at: [Link]
-
To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available at: [Link]
-
Freiberger, E., et al. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]
-
Organic Letters. (n.d.). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. ACS Publications. Available at: [Link]
-
Täuscher, E., et al. (2018). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]
-
ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF. Available at: [Link]
-
Chorell, E., et al. (2007). Diverse functionalization of thiazolo ring-fused 2-pyridones. PubMed. Available at: [Link]
-
Synlett. (n.d.). Direct C-2 Acylation of Thiazoles with Aldehydes via Metal- and Solvent-Free, TBHP-Mediated Oxidative Cross-Coupling. Available at: [Link]
-
Hassell-Hart, S., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(44), 7924-7927. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis and Hydroxyl Protection of 1-(Thiazol-2-yl)cyclobutanol Scaffolds
Executive Summary
The 1-(thiazol-2-yl)cyclobutanol moiety represents a high-value pharmacophore in medicinal chemistry, offering a conformationally restricted
This Application Note provides a field-proven workflow for the lithiation-based synthesis of this core and details orthogonal protecting group strategies specifically optimized for hindered tertiary alcohols in the presence of basic heterocycles.
Synthesis Strategy: The Organometallic Approach
Direct deprotonation of thiazole is possible, but the use of 2-bromothiazole via halogen-lithium exchange is recommended for high-purity applications. This method avoids competitive deprotonation at the C-5 position and ensures regiospecific addition to cyclobutanone.
Mechanistic Insight
The reaction relies on the generation of 2-lithiothiazole. This species is stable at -78°C but prone to ring fragmentation (via retro-electrocyclization) at temperatures above -40°C. Consequently, strict cryogenic control is mandatory until the electrophile (cyclobutanone) is consumed.
Protocol A: Synthesis of this compound
Reagents:
-
2-Bromothiazole (1.0 equiv)
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Cyclobutanone (1.2 equiv)
-
Anhydrous Diethyl Ether (
) or THF (THF promotes faster exchange but requires lower temps)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with 2-bromothiazole and anhydrous
(0.2 M concentration). -
Exchange: Cool the solution to -78°C (dry ice/acetone bath). Add
-BuLi dropwise over 20 minutes.-
Critical Control: Maintain internal temperature below -70°C to prevent scrambling.
-
Observation: A color change (often yellow/orange) indicates formation of the lithiated species. Stir for 30 minutes at -78°C.
-
-
Addition: Dissolve cyclobutanone in a minimal amount of anhydrous
. Add dropwise to the lithiated thiazole solution over 15 minutes. -
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous
.-
Caution: Do not use strong acids (HCl) for quenching, as this may trigger acid-catalyzed dehydration of the tertiary alcohol to the alkene.
-
-
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protecting Group Strategies for the Tertiary Alcohol
Protecting the resulting tertiary alcohol is often necessary if the thiazole ring requires further functionalization (e.g., C-5 arylation) or if the molecule is part of a larger fragment assembly.
The Challenge
Standard protection conditions (e.g., TBSCl/Imidazole) often fail for this compound due to:
-
Steric Hindrance: The tertiary center is flanked by the cyclobutane ring and the thiazole, making
-like attack on silyl chlorides kinetically incompetent. -
Electronic Repulsion: The lone pair on the thiazole nitrogen can coordinate with Lewis acidic silylating agents, reducing their effective concentration.
Recommended Strategy: Silyl Triflates
Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is the reagent of choice. The triflate leaving group is significantly more reactive than chloride, and the use of 2,6-lutidine as a non-nucleophilic base prevents side reactions associated with stronger bases.
Comparative Analysis of Protecting Groups[1]
| Protecting Group | Stability Profile | Installation Difficulty | Deprotection | Suitability for Thiazole Cyclobutanol |
| TBS (Silyl) | High (Base/Oxidation stable) | Medium (Requires OTf) | Mild ( | Excellent (Gold Standard) |
| TMS (Silyl) | Low (Labile to mild acid/solvolysis) | Low | Very Mild | Poor (Too unstable) |
| MOM (Ether) | Very High (Base/Acid stable) | High (Requires NaH/MOMCl) | Harsh (Strong Acid) | Moderate (Deprotection risks ring opening) |
| Acetate (Ester) | Low (Labile to base/nucleophiles) | Low | Mild (Base) | Poor (Thiazole N can catalyze hydrolysis) |
Protocol B: TBS Protection (The "Lutidine Route")
Reagents:
-
This compound (1.0 equiv)
-
TBSOTf (1.5 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Dissolve the substrate in anhydrous DCM (0.1 M) under nitrogen.
-
Cool to 0°C . While room temperature is often cited, 0°C minimizes the risk of Lewis-acid catalyzed ring expansion of the cyclobutane.
-
Add 2,6-lutidine followed by the slow addition of TBSOTf .
-
Note: Fuming will occur; ensure proper venting.
-
-
Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the product will be significantly less polar).
-
Quench: Dilute with DCM and wash with saturated
.-
Avoid: Do not wash with acidic solutions (e.g., 1M HCl) to remove lutidine, as this strips the silyl group or opens the ring. Use
solution if lutidine removal is difficult, or rely on chromatography.
-
Protocol C: Deprotection (Fluoride Mediated)
Reagents:
-
TBAF (Tetra-n-butylammonium fluoride), 1M in THF.
Methodology:
-
Dissolve protected substrate in THF.
-
Add TBAF (1.1 equiv) at 0°C.
-
Stir for 1-2 hours.
-
Quench with water.
-
Why TBAF? Acidic deprotection (e.g., TFA) is risky for cyclobutanols (elimination risk). Fluoride cleavage is orthogonal and preserves the strained ring and the heterocycle.
-
Visualized Workflows
Figure 1: Synthesis Pathway
This diagram outlines the critical temperature-dependent steps for generating the core scaffold.
Caption: Kinetic control at -78°C is required to prevent thiazole ring fragmentation before electrophile addition.
Figure 2: Protecting Group Decision Tree
A logic flow for selecting the correct protection strategy based on steric and electronic constraints.
Caption: TBSOTf is the mandatory reagent choice due to the steric hindrance of the tertiary alcohol.
References
-
Dondoni, A. (2006). "Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries." Organic & Biomolecular Chemistry.
- Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference text).
-
Corey, E. J., et al. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society.[2] (Foundational work on TBS, establishing TBSOTf for hindered alcohols).[1]
-
BenchChem. "Protocol: Protection of Alcohols with TBSOTf." (General protocol verification).
Sources
Downstream coupling reactions using 1-(Thiazol-2-yl)cyclobutanol
Application Note: High-Precision Downstream Functionalization of 1-(Thiazol-2-yl)cyclobutanol
Executive Summary
This compound represents a high-value "linchpin" scaffold in drug discovery, offering a unique combination of a rigid sp³-rich cyclobutane core and an electron-rich heteroaromatic thiazole ring. While the tertiary alcohol is sterically encumbered and resistant to standard Sɴ2 coupling, the molecule’s utility lies in its latent reactivity: ring strain release and heteroaromatic C–H activation .
This guide details two distinct downstream coupling workflows:
-
Direct C–H Arylation: Exploiting the C5 position of the thiazole ring for cross-coupling while maintaining the cyclobutanol core.
-
Electrophilic Ring Expansion (Semipinacol): Leveraging ring strain to convert the cyclobutanol into a functionalized cyclopentanone, ready for secondary coupling.
Divergent Reaction Workflows
The following diagram illustrates the decision tree for processing this compound based on the desired pharmacophore outcome.
Figure 1: Divergent synthetic pathways for this compound. Path A preserves the cyclobutane; Path B expands it.
Protocol A: Regioselective C5-Arylation (Direct Coupling)
Scientific Rationale: The thiazole ring possesses a reactive C–H bond at the C5 position.[1] The C2 position is blocked by the cyclobutanol, and C4 is sterically shielded. Using a Concerted Metallation-Deprotonation (CMD) mechanism, we can couple aryl bromides directly to C5 without pre-functionalizing the thiazole. This retains the fragile tertiary alcohol by avoiding harsh lithiation conditions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ (10 mol%) or XPhos (for sterically demanding aryls)
-
Base: K₂CO₃ (2.0 equiv) or PivOK (for CMD acceleration)
-
Solvent: Toluene or DMA (0.2 M)
Step-by-Step Protocol:
-
Inert Setup: Charge a flame-dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol) inside a glovebox or under Ar flow.
-
Substrate Addition: Add this compound (155 mg, 1.0 mmol) and the Aryl Bromide (1.2 mmol).
-
Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 100 °C for 16 hours.
-
Note: The reaction mixture initially turns black (Pd reduction) then stabilizes.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).
Self-Validating Checkpoints:
-
TLC Monitoring: The starting material (polar alcohol) will be consumed. The product will be slightly less polar due to the addition of the lipophilic aryl group.
-
¹H NMR Diagnostic: Look for the disappearance of the thiazole C5 proton (doublet/singlet ~7.2-7.5 ppm) and the appearance of the new aryl signals.
Protocol B: Electrophilic Semipinacol Rearrangement
Scientific Rationale: The cyclobutanol moiety possesses significant ring strain (~26 kcal/mol). By generating an electrophilic center on the thiazole or an adjacent position, we can trigger a 1,2-alkyl migration (Semipinacol).[2] Using N-Bromosuccinimide (NBS) promotes a cascade: bromination induces the rearrangement, expanding the ring to a cyclopentanone while installing a bromide handle for subsequent coupling.
Mechanism Diagram:
Figure 2: Mechanism of the NBS-mediated ring expansion.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant/Electrophile: N-Bromosuccinimide (NBS) (1.1 equiv)[3]
-
Solvent: THF/H₂O (9:1) or Dichloromethane (DCM)
-
Temperature: 0 °C to Room Temperature
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 mmol) in THF (4.5 mL) and water (0.5 mL). Cool to 0 °C in an ice bath.
-
Addition: Add NBS (196 mg, 1.1 mmol) portion-wise over 5 minutes.
-
Caution: Exothermic reaction. Protect from light to prevent radical side reactions.
-
-
Migration: Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine (solution turns from orange to clear).
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄.
-
Outcome: The product is 2-bromo-2-(thiazol-2-yl)cyclopentanone .
-
Downstream Utility: This alpha-bromo ketone is a prime substrate for nucleophilic substitution (amines) or elimination to form the enone.
-
Data Summary & Troubleshooting
| Parameter | C-H Arylation (Path A) | Ring Expansion (Path B) |
| Primary Challenge | Catalyst poisoning by Thiazole S/N | Over-bromination / Elimination |
| Key Control | Use Pd(OAc)₂ + PivOH (CMD mechanism) | Temperature control (0 °C start) |
| Diagnostic NMR | Loss of C5-H (~7.3 ppm) | Shift of CH₂ from cyclobutyl (~2.0 ppm) to cyclopentyl |
| Yield Expectation | 65-80% | 75-90% |
| Green Solvent | Anisole or Amyl Acetate | Acetone/Water |
Troubleshooting Guide:
-
Problem: Low conversion in C-H arylation.
-
Solution: The thiazole nitrogen may coordinate to Pd. Add Cu(OAc)₂ as a co-oxidant or switch to a stronger base like Cs₂CO₃ to facilitate the deprotonation step.
-
-
Problem: Multiple spots in Ring Expansion.
-
Solution: Ensure the reaction is kept acidic or neutral. Basic conditions during the NBS reaction can cause the intermediate halohydrin to revert to an epoxide rather than rearrange.
-
References
-
Semipinacol Rearrangement of Heteroaryl Cyclobutanols
- Context: General reactivity of 1-heteroaryl cyclobutanols expanding to cyclopentanones.
- Source:SynArchive. "Semi-Pinacol Rearrangement."
-
Pd-Catalyzed C-H Activation of Thiazoles
-
Context: Regioselectivity at C5 and CMD mechanism.[1]
- Source:Journal of Organic Chemistry.
-
-
NBS-Promoted Rearrangements
- Context: Use of NBS to trigger ring expansion in strained alkenyl/aryl systems.
-
Source:ResearchGate.[4] "The semipinacol rearrangements."
-
Thiazole Synthesis & Reactivity
-
Context: Fundamental reactivity of the thiazole ring (C2 vs C5).[1]
- Source:MDPI Molecules.
-
Sources
Troubleshooting & Optimization
Troubleshooting low conversion in thiazole lithiation reactions
Current Status: Operational Topic: Troubleshooting Low Conversion & Instability in Thiazole C2-Lithiation Ticket ID: THZ-LITH-001 Lead Scientist: Dr. A. Vance
Executive Summary & Triage
Thiazole lithiation is a high-stakes transformation. The C2-proton is acidic (pKa ~29), but the resulting 2-lithiothiazole intermediate is thermally unstable. It suffers from a "Goldilocks" problem:
-
Too Hot (> -60°C): The ring fragments (ring-opening) into thiolate/isocyanide species, resulting in black tar.
-
Too Wet / Weak Base: The lithiated species protonates immediately or never forms, resulting in recovered starting material (RSM).
Use the decision tree below to diagnose your specific failure mode.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for thiazole lithiation failures.
Issue: The "Black Tar" Scenario (Ring Fragmentation)
Symptom: The reaction turns dark brown/black. LCMS shows low product peak and a messy baseline. You cannot account for the mass of your starting material.
Root Cause: The 2-lithiothiazole species is thermodynamically unstable. Above -60°C (and sometimes lower depending on substituents), it undergoes a retro-cyclization (ring opening) to form a lithium thiolate-isocyanide species. This species polymerizes or reacts non-selectively, creating "tar."
The Mechanism of Failure
Figure 2: The fragmentation pathway of 2-lithiothiazole.
Solutions
-
Strict Cryogenics: Maintain internal temperature below -78°C. Pre-cool the electrophile before addition. The exotherm from adding the electrophile is often enough to trigger localized ring opening.
-
Transmetallation (The "Stabilizer" Protocol): Transmetallating the lithium species to Zinc (using ZnCl2) or Magnesium creates a species that is stable at higher temperatures (up to 0°C), preventing fragmentation while retaining nucleophilicity for Negishi couplings or substitutions.
-
In-Situ Trapping (Barbier Conditions): If the electrophile is compatible with the base (e.g., TMSCl, certain boronates), have it present in the mixture before adding the base. This captures the lithiated species immediately upon formation (nanoseconds), beating the decomposition rate.
Issue: Recovered Starting Material (Incomplete Reaction)
Symptom: The reaction mixture looks clean, but after workup, you mostly recover unreacted thiazole.
Root Cause:
-
Moisture: Organolithiums are intolerant of water. Even 50 ppm water in THF can kill the reaction on a small scale.
-
Base Aggregation: n-BuLi forms hexamers in hydrocarbons and tetramers in ether. These aggregates are kinetically slow to deprotonate the C2 position.
-
Proton Source: The electrophile itself might be acidic (e.g., an unprotcted amide or alcohol).
Solutions
-
Solvent Drying: THF must be distilled from Na/Benzophenone or passed through an activated alumina column.
-
Additives: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or HMPA (use caution: carcinogenic). TMEDA breaks up n-BuLi aggregates, making the butyl anion smaller, more basic, and kinetically faster.[1]
-
Ratio: 1.05 equiv n-BuLi : 1.1 equiv TMEDA.
-
-
Titration: Never assume the molarity on the bottle is correct. Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before every critical reaction.
Validated Protocols
Protocol A: Cryogenic Lithiation with Transmetallation (Recommended)
Use this for Negishi couplings or if the lithium species decomposes too fast.
Reagents:
-
Thiazole substrate (1.0 equiv)
-
n-BuLi (1.1 equiv, titrated)
-
ZnCl2 (1.2 equiv, 1.0 M solution in THF - Must be anhydrous )
-
THF (Anhydrous)[2]
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon flow. Add anhydrous THF and the thiazole substrate.
-
Cooling: Cool the bath to -78°C (Dry Ice/Acetone). Allow 15 mins for internal temp to equilibrate.
-
Deprotonation: Add n-BuLi dropwise down the side of the flask. Rate: Ensure internal temp does not rise above -70°C.
-
Incubation: Stir at -78°C for 30 minutes. (Do not stir longer than 45 mins).
-
Transmetallation: Add the ZnCl2 solution dropwise.
-
Critical: The reaction can now be warmed to 0°C . The species is now a 2-thiazolylzinc chloride, which is thermally stable.
-
-
Electrophile/Catalyst: Add your Pd-catalyst and aryl halide (for Negishi) or other electrophile at 0°C or RT.
Protocol B: Barbier-Type (In-Situ Trapping)
Use this for silylations, borylations, or compatible electrophiles.
Step-by-Step:
-
Mix Thiazole (1.0 equiv) and Electrophile (e.g., TMSCl, 1.2 equiv) in THF.
-
Cool to -78°C.
-
Add LDA (Lithium Diisopropylamide) dropwise.
-
Why LDA? It is bulky and less nucleophilic than n-BuLi, reducing the chance of it attacking the electrophile directly (though compatibility must be checked).
-
-
The base deprotonates the thiazole, which immediately reacts with the surrounding electrophile.
Data & Reference Tables
Base Selection Guide
| Base | pKa (Conj. Acid) | Aggregation State | Recommended For |
| n-BuLi | ~50 | Hexamer/Tetramer | General C2-lithiation. Fast, clean. |
| LDA | 36 | Dimer/Monomer | Substrates with sensitive electrophilic groups (esters, ketones) on the ring. |
| LiTMP | 37 | Monomer (Steric) | Very sensitive substrates; prevents nucleophilic attack on the ring. |
| n-BuLi + TMEDA | ~50 (Activated) | Monomer | "Hard to deprotonate" substrates. High reactivity. |
Temperature Stability of 2-Lithiothiazole
| Temperature | Approx. Half-Life (t 1/2) | Outcome |
| -78°C | > 2 Hours | Stable for reaction. |
| -60°C | ~ 15-30 Mins | Risk of degradation. |
| -40°C | < 5 Mins | Rapid ring opening (Tar). |
| 0°C | Seconds | Immediate decomposition. |
References
-
Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews. (Foundational work on thiazole lithiation stability and C2-selectivity).
-
Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated heterocycles and their applications in synthetic organic chemistry. Chemical Reviews. (Detailed mechanisms of ring fragmentation).
-
Bernstein, P. et al. (2014). Lithiation of 1,3-azoles: A kinetic study. Journal of Organic Chemistry.[3] (Kinetic data on temperature sensitivity).
-
Knochel, P. et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Transmetallation protocols).
Sources
Technical Support Center: Purification of 1-(Thiazol-2-yl)cyclobutanol
Executive Summary & Chemical Context
This guide addresses the purification of 1-(Thiazol-2-yl)cyclobutanol , a tertiary alcohol synthesized typically via the nucleophilic addition of 2-lithiothiazole to cyclobutanone.
The Core Challenge: This molecule presents a "double-bind" in purification:
-
Basic Moiety: The thiazole ring is a weak base (
for conjugate acid), causing it to interact strongly with silanols on silica gel, leading to streaking. -
Acid Sensitivity: The tertiary cyclobutanol motif is highly strained (
strain energy). Exposure to acidic media (including standard silica gel) catalyzes Meyer-Schuster-like rearrangements or ring expansions (to cyclopentanone derivatives) and dehydration.
Standard Protocol Failure: Users employing standard flash chromatography (Hexane/EtOAc on untreated silica) typically report low yields (<40%) and "missing mass" due to on-column decomposition.
Troubleshooting Guide (FAQ Format)
Issue 1: "I lost half my product on the column. The NMR of the recovered material shows new olefinic peaks."
Diagnosis: Acid-Catalyzed Dehydration & Ring Expansion. Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites are active). The tertiary hydroxyl group on the strained cyclobutane ring is prone to protonation. Subsequent carbocation formation leads to ring expansion or elimination.
Technical Solution: Silica Neutralization (The "Buffered" Phase) You must deactivate the acidic silanol sites before loading your compound.
Protocol: Preparation of TEA-Deactivated Silica
-
Slurry Method: Suspend your silica gel (e.g., 60 Å, 230–400 mesh) in the mobile phase containing 1–2% Triethylamine (TEA) .
-
Column Packing: Pack the column with this slurry.
-
Flush: Flush with 2 column volumes (CV) of the mobile phase (e.g., 10% EtOAc in Hexanes + 1% TEA).
-
Load: Load your crude material.
-
Elute: Continue elution with the TEA-doped solvent system.
Expert Insight: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often preserves sensitive tertiary alcohols better.
Issue 2: "My product streaks on the TLC plate and co-elutes with impurities."
Diagnosis: Nitrogen-Silanol Interaction. The nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor for the acidic protons on the silica surface. This "drag" creates broad peaks (tailing), making separation from close-running impurities (like unreacted cyclobutanone) impossible.
Technical Solution: Mobile Phase Modifier The addition of TEA (as described above) serves a dual purpose: it neutralizes acidity and competitively binds to silanol sites, allowing your thiazole product to elute as a sharp band.
Recommended Solvent Systems:
-
System A: Hexanes / Ethyl Acetate (9:1 to 7:3) + 1%
.[1] -
System B: Dichloromethane / Methanol (98:2) + 0.5%
(Use if product is very polar).
Issue 3: "I have significant unreacted Thiazole in my crude. How do I remove it without a column?"
Diagnosis: Stoichiometry & Volatility Management. Thiazole (b.p. 117°C) is often used in slight excess to drive the lithiation.
Technical Solution: High-Vacuum Strip or Distillation Do NOT attempt an acid wash (e.g., HCl extraction). While this would remove the thiazole, it will instantly dehydrate/rearrange your acid-sensitive cyclobutanol product.
Protocol:
-
Rotary Evaporation: Remove bulk solvents.[2]
-
High Vacuum Drying: Place the crude oil under high vacuum (<1 mbar) at 40–50°C for 4–6 hours. Unreacted thiazole is sufficiently volatile to be removed this way.
-
Trituration: If a solid residue remains, triturate with cold Pentane or Hexane. The polar alcohol product often precipitates or oils out, while residual thiazole remains in the supernatant.
Visualizing the Decomposition Pathway
Understanding why the product decomposes is crucial for adherence to the neutralized protocol. The diagram below illustrates the acid-catalyzed ring expansion pathway that occurs on untreated silica.
Figure 1: Mechanism of acid-catalyzed rearrangement on untreated silica gel. The strain of the cyclobutane ring drives the expansion to a 5-membered ring upon protonation.
Purification Decision Tree
Follow this logic flow to select the optimal purification method for your specific crude mixture.
Figure 2: Workflow for selecting the purification strategy based on crude analysis.
Comparative Data: Stationary Phases
The following table summarizes the retention and stability of this compound on different phases.
| Stationary Phase | Additive | Stability | Separation Quality | Recommendation |
| Silica Gel (Standard) | None | Poor (Rearrangement) | Poor (Tailing) | ⛔ Avoid |
| Silica Gel | 1% Triethylamine | Good | Excellent (Sharp bands) | ✅ Primary Choice |
| Neutral Alumina | None | Excellent | Good | ✅ For highly labile batches |
| Reverse Phase (C18) | 0.1% Formic Acid | Moderate | Good | ⚠️ Acid modifier risk |
References & Authoritative Sources
-
Synthesis of Thiazole Derivatives:
-
Context: General lithiation and reaction conditions for thiazoles.
-
Source:Molecules (MDPI). "Eco-Friendly Synthesis of Thiazole Derivatives..."
-
-
Silica Gel Deactivation Protocols:
-
Context: Standard operating procedures for neutralizing silica with triethylamine for basic/sensitive compounds.
-
Source: University of Rochester, Department of Chemistry, "Tips for Flash Column Chromatography."
-
-
Cyclobutanol Rearrangements:
-
Context: Mechanism of acid-catalyzed ring expansion in tertiary cyclobutanols.
-
Source:Chemistry LibreTexts, "Rearrangements - Pinacol/Semipinacol."
-
-
Purification of Nitrogen Heterocycles:
-
Context: Handling basic nitrogen compounds (triazoles/thiazoles) on silica.[1]
-
Source: BenchChem Technical Support, "Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives."
-
Sources
Technical Support Center: Stability of 1-(Thiazol-2-yl)cyclobutanol
Executive Summary: The "Silent" Decomposition
Status: Critical Alert Primary Risk: Acid-Catalyzed Semipinacol Rearrangement
1-(Thiazol-2-yl)cyclobutanol is a tertiary alcohol with a high-energy structural motif. It exhibits a specific instability profile that often leads to confusing experimental results, particularly during workup and purification.
Unlike standard tertiary alcohols that primarily dehydrate to alkenes, this compound is prone to an acid-catalyzed ring expansion , converting the strained 4-membered ring into a thermodynamically stable 5-membered ketone. This rearrangement is often mistaken for "decomposition" or "loss of product" because the resulting ketone has significantly different polarity and spectroscopic properties.
The Mechanism of Failure
To prevent decomposition, you must understand the driving force. The reaction is driven by the relief of ring strain (~26 kcal/mol in cyclobutane) and is catalyzed by even weak acids (including silica gel).
Pathway Visualization
The following diagram illustrates the critical failure pathway. Note that the protonated thiazole ring (formed in acidic media) initially destabilizes the carbocation, but the thermodynamic drive for ring expansion eventually dominates.
Figure 1: The acid-catalyzed Semipinacol rearrangement pathway converting the cyclobutanol to a cyclopentanone derivative.
Troubleshooting Guide (FAQs)
Issue 1: "My product disappeared on the Silica column."
User Observation: The crude NMR looked clean, but after flash chromatography, the yield dropped significantly, or a new non-polar spot appeared. Technical Diagnosis: Silica gel is slightly acidic (pH ~5-6). This is sufficient to catalyze the rearrangement of this compound during the time-scale of a column run. Corrective Action:
-
Neutralize the Silica: Pre-treat your column with 1% Triethylamine (Et₃N) in the mobile phase before loading the sample.
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the compound quickly.
-
Alternative: Use neutral alumina or reverse-phase (C18) chromatography at neutral pH.
Issue 2: "I see a peak at [M-18] in my LC-MS."
User Observation: The mass spectrum shows a dominant peak corresponding to Mass - 18 (Loss of water), suggesting the compound has dehydrated. Technical Diagnosis: This is often an artifact of the ionization source (In-Source Fragmentation), not necessarily degradation in your flask. Tertiary alcohols are notorious for losing water in the electrospray source, especially under positive mode (ESI+). Verification Protocol:
-
Check the UV trace (PDA). If the peak is single and symmetric, the "dehydration" is likely happening inside the MS.
-
Run a "soft" ionization method or check 1H NMR to confirm the alcohol is intact in the bulk material.
Issue 3: "Can I use an HCl wash to remove the thiazole starting material?"
User Observation: Attempting to remove unreacted thiazole precursors using 1M HCl results in the loss of the cyclobutanol product. Technical Diagnosis: Absolutely not. Thiazole is a base (pKa of conjugate acid ~2.5) [1]. While HCl will protonate the thiazole nitrogen, it will also protonate the hydroxyl group of your product, triggering the rearrangement shown in Figure 1. Corrective Action:
-
Avoid Acidic Washes: Use neutral aqueous washes (Brine/Water).
-
Purification: Rely on chromatography rather than acid-base extraction to purify this specific scaffold.
Analytical Data Comparison
Use this table to distinguish the intact cyclobutanol from its rearrangement product (the ketone).
| Feature | This compound (Target) | 2-(Thiazol-2-yl)cyclopentanone (Impurity) |
| 13C NMR (Carbonyl) | Absent (or weak C2-thiazole signal ~170 ppm) | Distinct Ketone peak (~215 ppm) |
| 1H NMR (Aliphatic) | Multiplets for cyclobutane (1.5 - 2.5 ppm) | Multiplets for cyclopentane (expanded range) |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹) | Strong C=O stretch (~1740 cm⁻¹) |
| TLC (Polarity) | More Polar (Lower Rf) | Less Polar (Higher Rf) |
Validated Protocols
Protocol A: Safe Workup for Acid-Sensitive Cyclobutanols
Use this protocol to quench reactions where this compound is generated.
-
Cool Down: Cool the reaction mixture to 0°C.
-
Basic Quench: Pour the reaction mixture into a vigorously stirring saturated solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) buffered to pH 8 .
-
Note: Do not use unbuffered NH₄Cl, as it is slightly acidic.
-
-
Extraction: Extract immediately with EtOAc or DCM.
-
Drying: Dry organic layers over Sodium Sulfate (Na₂SO₄) .
-
Avoid: Magnesium Sulfate (MgSO₄) can sometimes act as a weak Lewis acid.
-
-
Concentration: Rotate evaporate at a bath temperature < 35°C . Do not heat to dryness for extended periods.
Protocol B: "Buffered" Silica Gel Chromatography
Mandatory for purification of this compound.
-
Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).
-
Additive: Add 1% v/v Triethylamine (Et₃N) to the slurry.
-
Packing: Pour the column and flush with 2 column volumes of the mobile phase (containing 1% Et₃N).
-
Elution: Run the purification using your standard gradient. The Et₃N neutralizes acidic sites on the silica surface, preventing rearrangement.
References
-
Basicity of Thiazoles
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The pKa of the thiazole conjugate acid is approximately 2.5, making it a weak base that protonates in dilute mineral acids.[1]
- Context: This basicity facilitates proton transfer processes that can lead to ring instability in the presence of strong acids.
-
-
Semipinacol Rearrangement of Cyclobutanols
-
Dehydration of Tertiary Alcohols
- Source:Chemistry LibreTexts.
- Context: Explains the E1 mechanism for tertiary alcohol dehydration, which competes with rearrangement but is often the primary cause of "M-18" peaks in mass spectrometry.
Sources
Optimization of temperature for thiazole addition to cyclobutanone
Topic: Optimization of Temperature for Thiazole Addition to Cyclobutanone Role: Senior Application Scientist Ticket ID: THZ-CYC-OPT-001
Introduction: The Thermal Cliff
Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely encountering low yields or complex mixtures when attempting to add a metallated thiazole to cyclobutanone.
The central challenge in this reaction is not the electrophile (cyclobutanone), but the thermal instability of the 2-metallated thiazole . While cyclobutanone is a strained, reactive ketone, the 2-lithiothiazole species undergoes a rapid, irreversible ring-opening fragmentation at temperatures above -60°C .
This guide outlines the thermodynamic boundaries of this reaction and provides three specific protocols to optimize the temperature window, moving from traditional cryogenic methods to robust, scalable transmetallation techniques.
Module 1: The Critical Temperature Window
The Mechanism of Failure
Before optimizing, you must understand the failure mode. At elevated temperatures (> -50°C), 2-lithiothiazole does not simply protonate; it fragments. This creates a "black tar" mixture of isocyanothiolates, which are unreactive toward the ketone and poison the reaction mixture.
Figure 1: Thermal Fragmentation Pathway The diagram below illustrates the competition between the desired addition and the fatal ring-opening pathway.
Caption: Figure 1. The "Thermal Cliff." Path A requires strict cryogenic maintenance. Path B activates immediately upon warming, destroying the nucleophile.
Module 2: Troubleshooting & Optimization Protocols
We recommend a tiered approach. Start with Protocol A for small-scale discovery. If yields are inconsistent or scale-up is required, move to Protocol B (Transmetallation) or Protocol C (Magnesiation).
Comparative Optimization Table
| Parameter | Protocol A: Direct Lithiation | Protocol B: Transmetallation (Zn/Mg) | Protocol C: Turbo-Grignard |
| Active Species | 2-Lithiothiazole | 2-Thiazolylzinc chloride | 2-Thiazolylmagnesium chloride |
| Operating Temp | -78°C (Strict) | -78°C | -20°C |
| Stability | < 30 mins at -60°C | Stable at RT | Stable at 0°C |
| Cyclobutanone Risk | Enolization (High Basicity) | Low (Mild Basicity) | Moderate |
| Recommended For | < 1g Scale | Scale-up / Complex Substrates | Flow Chemistry / Large Scale |
Protocol A: The Cryogenic Standard (Small Scale)
Use this when you have excellent temperature control and need quick results on <100mg scale.
The Workflow:
-
Dissolution: Dissolve 2-bromothiazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool to -78°C (Dry ice/acetone). Wait 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.
-
Critical: Do not allow the internal temperature to rise above -70°C.
-
Aging: Stir for exactly 20 minutes at -78°C.
-
-
Addition: Add cyclobutanone (1.2 equiv) neat or as a pre-cooled THF solution down the side of the flask.
-
Quench: Quench at -78°C with saturated NH₄Cl solution. Do not warm before quenching.
Common Failure: Warming to 0°C before quenching results in low yields due to the retro-addition or decomposition of the alkoxide.
Protocol B: The Transmetallation Fix (Robustness)
Use this if you observe "black tar" or if the reaction stalls.
By exchanging Lithium for Zinc or Magnesium, you dampen the basicity (preventing cyclobutanone enolization) and stabilize the ring against fragmentation.
The Workflow:
-
Lithiation: Generate 2-lithiothiazole at -78°C as in Protocol A.
-
Transmetallation: Add ZnCl₂ (1.1 equiv, 1.0 M in THF) dropwise at -78°C.
-
Warming: Allow the solution to warm to 0°C . The solution will turn from yellow/orange to a clearer suspension.
-
Why: The C-Zn bond is covalent enough to prevent ring opening but reactive enough for the ketone.
-
-
Addition: Add cyclobutanone at 0°C.
-
Aging: Stir at 0°C to RT for 2 hours.
Protocol C: The "Turbo-Grignard" Method (Knochel Type)
Use this for scale-up (>5g) or if you lack cryogenic equipment.
Using Knochel's base (iPrMgCl·LiCl), you can generate the metallated species at much higher temperatures without fragmentation.
Figure 2: The Turbo-Grignard Workflow
Caption: Figure 2. Magnesiation using iPrMgCl[1]·LiCl allows processing at 0°C, bypassing the cryogenic requirement.
The Workflow:
-
Mix: Dissolve 2-bromothiazole in THF at 0°C .
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir at 0°C for 30–60 minutes.
-
Check: (Optional) Quench an aliquot with D₂O and check NMR for >95% deuterium incorporation to confirm exchange.
-
Reaction: Add cyclobutanone at 0°C and warm to RT.
Frequently Asked Questions (FAQs)
Q: I see starting material (cyclobutanone) remaining, but the thiazole is gone. What happened?
A: This indicates enolization . The 2-lithiothiazole acted as a base, deprotonating the
-
Fix: Switch to Protocol B (Zinc) or Protocol C (Magnesium) . The lower basicity of Zn/Mg reagents favors nucleophilic addition over deprotonation. Alternatively, add CeCl₃ (anhydrous) to the lithiated species before adding the ketone (Imamoto conditions).
Q: Can I use 2-chlorothiazole instead of 2-bromothiazole? A: Not easily for Protocol C. The Cl-Mg exchange is significantly slower than Br-Mg exchange. For Protocol A (Lithiation), 2-chlorothiazole works but requires strictly -78°C as the lithiated species is equally unstable.
Q: My reaction turns black immediately upon adding the ketone. A: This is a thermal runaway. The heat of addition raised the local temperature above -50°C, triggering thiazole ring opening.
-
Fix: Dilute your cyclobutanone in THF (1:1 v/v) and add it slower, running it down the cooled sidewall of the flask to precool it before it hits the reaction mixture.
References
-
Dondoni, A., et al. "Thiazole-Based Synthesis. Stability and Reactivity of 2-Lithiothiazole." Journal of Organic Chemistry, 1988.
- Context: Establishes the -60°C threshold for ring fragment
-
Knochel, P., et al. "Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl[2]·LiCl." Angewandte Chemie International Edition, 2011.
- Context: Describes the superior stability of magnesiated thiazoles and flow chemistry applic
-
Baran, P. S., et al. "Scalable Synthesis of Cyclobutanone Derivatives." Journal of the American Chemical Society, 2015.
- Context: General handling of strained cyclobutanone electrophiles in complex synthesis.
-
Bao, R., et al. "Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl." The Journal of Organic Chemistry, 2016.
- Context: Detailed protocols for magnesium-halogen exchange on thiazoles.
Sources
Technical Support Center: Purification of 1-(Thiazol-2-yl)cyclobutanol
Ticket #8492: Removal of Unreacted Cyclobutanone
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty separating unreacted cyclobutanone (starting material) from your product, 1-(Thiazol-2-yl)cyclobutanol . This is a common challenge in Grignard or lithiation additions to strained cyclic ketones. The difficulty arises because cyclobutanone is volatile but can be surprisingly persistent due to solvation effects, while your product contains a basic thiazole ring and an acid-sensitive tertiary alcohol, limiting the use of harsh acidic washes.
This guide details three validated workflows to achieve >98% purity, ranked from least invasive to most rigorous.
Decision Matrix: Select Your Workflow
Before proceeding, review this logic flow to select the method best suiting your current purity and scale.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and impurity load.
Method A: Azeotropic High Vacuum (The "Gentle" Approach)
Best for: Removing trace amounts (<5%) of cyclobutanone without introducing new reagents.
The Science: Cyclobutanone has a boiling point of 99°C [1]. While this suggests it should be easily removed under vacuum, it often "sticks" to polar alcohols due to hydrogen bonding. Simply applying vacuum is often insufficient. We utilize azeotropic distillation to disrupt these interactions.
Protocol:
-
Dissolution: Dissolve your crude oil in a minimum amount of Dichloromethane (DCM) .
-
Co-solvent Addition: Add Heptane (ratio 1:1 with DCM). Cyclobutanone has higher miscibility with heptane than your polar product.
-
Rotary Evaporation: Evaporate the DCM first (bath temp 30°C, mild vacuum). This forces the product to oil out or precipitate while the cyclobutanone remains in the heptane-rich mother liquor.
-
High Vacuum: Once the solvent is removed, place the flask on a high-vacuum manifold (<0.5 mmHg) at 40°C for 4 hours .
-
Note: Do not exceed 50°C. Tertiary alcohols on strained rings can undergo thermal elimination (dehydration) to form the alkene [2].
-
Method B: Bisulfite Scavenging (The "Chemical" Approach)
Best for: Bulk removal of cyclobutanone (>5%) on scales >1g.
The Science: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the electrophilic carbonyl of the cyclobutanone to form a water-soluble bisulfite adduct (a sulfonate salt) [3].
-
Critical Constraint: Your product contains a thiazole ring (basic, pKa ~2.5 of conjugate acid) and a tertiary alcohol (acid-sensitive). Standard acidic bisulfite washes (pH ~4) can protonate the thiazole, dragging your product into the water layer, or cause dehydration. You must buffer the solution.
Protocol:
-
Preparation: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Why EtOAc? It dissolves the alcohol but is poor at solvating the polar bisulfite adduct.
-
-
Reagent Setup: Prepare a saturated aqueous solution of sodium bisulfite (approx. 40% w/v).
-
The Wash:
-
Add the bisulfite solution to the organic layer (1:1 volume ratio).
-
CRITICAL STEP: Add a small amount of Sodium Bicarbonate (NaHCO₃) or phosphate buffer to adjust the aqueous layer pH to ~6–7.
-
Vigorously stir/shake for 30 minutes . The cyclobutanone adduct formation is reversible; equilibrium favors the adduct only with excess bisulfite and time.
-
-
Separation:
-
Recovery: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Method C: Chromatographic Resolution (The "Brute Force" Approach)
Best for: Final polishing or small-scale purification (<500 mg).
The Science: Cyclobutanone is significantly less polar than this compound. On silica gel, the ketone will elute rapidly, while the alcohol interacts via hydrogen bonding with silanols.
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes/Ethyl Acetate.
TLC Data (Visualized with UV & KMnO₄):
| Compound | Rf (80:20 Hex/EtOAc) | Rf (50:50 Hex/EtOAc) | Visualization |
|---|---|---|---|
| Cyclobutanone | 0.65 | 0.90 | Faint (volatile) / KMnO₄ active |
| Product | 0.25 | 0.55 | UV Active (Thiazole) |[5]
Protocol:
-
Column Packing: Slurry pack silica in 90:10 Hex/EtOAc.
-
Elution:
-
Flush with 90:10 Hex/EtOAc (2 column volumes) to elute cyclobutanone.
-
Gradient ramp to 60:40 Hex/EtOAc to elute the alcohol.
-
-
Warning: Do not use Acetone or Methanol in the mobile phase initially, as they may co-elute the ketone.
Troubleshooting & FAQs
Q: I tried Method B (Bisulfite), but my product yield dropped significantly. A: You likely lost product to the aqueous layer. The thiazole nitrogen can be protonated by the bisulfite solution (which is naturally acidic, pH ~4).
-
Fix: Re-extract the aqueous bisulfite layer with DCM after neutralizing it carefully to pH 8 with saturated NaHCO₃. This deprotonates the thiazole, returning it to the organic phase, while the cyclobutanone adduct remains water-soluble.
Q: Can I use "Girard's Reagent T" instead of bisulfite? A: Yes, and it is often superior for high-value intermediates. Girard's Reagent T (betaine hydrazide chloride) reacts with ketones to form water-soluble hydrazones [4]. It is more expensive but operates under milder conditions and the separation is often cleaner than bisulfite.
Q: My product is decomposing on the silica column. A: Silica is slightly acidic. Tertiary cyclobutanols are prone to "ring expansion" or dehydration under acidic conditions.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites on the silica.
Q: Why not just distill the product? A: this compound has a high boiling point and is thermally labile. Distillation would likely require temperatures >150°C (even under vacuum), causing the strained cyclobutane ring to open or the alcohol to dehydrate.
References
-
Cyclobutanone Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 14496, Cyclobutanone.[Link][5]
-
Reactivity of Cyclobutanols. Krumpolc, M., & Roček, J. (1990). Oxidation of Cyclobutanol by Chromium(IV). Organic Syntheses.[6][7][8] [Link]
-
Bisulfite Purification Protocol. Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[1] Organic Process Research & Development.[1] [Link][5]
-
Girard's Reagents. Wheeler, O. H. (1962). The Girard Reagents. Chemical Reviews. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclobutanone (CAS 1191-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS 1191-95-3: Cyclobutanone | CymitQuimica [cymitquimica.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Handling moisture sensitivity in 1-(Thiazol-2-yl)cyclobutanol synthesis
Status: Active Ticket ID: THZ-CYC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
System Diagnostics: Why This Reaction Fails
The synthesis of 1-(thiazol-2-yl)cyclobutanol via the lithiation of thiazole and subsequent addition to cyclobutanone is a textbook example of a "deceptively simple" transformation.[1] While the bond disconnection is logical, the practical execution is unforgiving due to two competing failure modes: Moisture-Induced Protonation and Thermal Decomposition .
The Core Conflict
You are generating 2-lithiothiazole , a species that exists on a knife-edge.[1]
-
Moisture Sensitivity: Like all organolithiums, it is a "hard" base (
). Any trace water immediately protonates C2, regenerating the starting material (Thiazole). -
Thermal Instability: Unlike phenyllithium, 2-lithiothiazole is thermodynamically unstable above -50°C .[1] It undergoes a ring-fragmentation (retro-cyclization) to form an acyclic isocyanide-thiolate species.[1]
If your yield is low (<40%) or you observe a "tarry" baseline, you are likely triggering one of these two pathways.
The "Gold Standard" Protocol
Use this validated workflow to minimize variable parameters.
Reagent Preparation Table
| Component | Specification | Criticality | Pre-Treatment |
| THF | Anhydrous, Inhibitor-free | Critical | Distill over Na/Benzophenone OR use Solvent Purification System (SPS).[1] Water content must be <10 ppm . |
| n-BuLi | 1.6M or 2.5M in Hexanes | High | Titrate before use. Commercial titer degrades over time.[1] Use 1,10-phenanthroline or diphenylacetic acid method.[1] |
| Thiazole | >99% Purity | Medium | Distill if yellow/orange. Store over 4Å molecular sieves. |
| Cyclobutanone | >98% Purity | High | Dry over MgSO₄ or molecular sieves. Wet ketone kills the reaction after addition. |
Step-by-Step Methodology
Scale: 10.0 mmol Thiazole basis.
-
System Inerting: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under positive inert gas pressure.
-
Solvent Charge: Syringe in 30 mL anhydrous THF . Cool the bath to -78°C (Dry Ice/Acetone). Wait 15 minutes for internal temperature equilibration.
-
Substrate Addition: Add Thiazole (10.0 mmol, 0.71 mL) neat via syringe.
-
Lithiation (The Critical Step):
-
Add n-BuLi (10.5 mmol) dropwise over 10 minutes.
-
Observation: The solution may turn a pale pink/orange color.
-
Hold Time: Stir at -78°C for exactly 30 minutes . Do not exceed 60 minutes; do not warm up.
-
-
Electrophile Addition:
-
Add Cyclobutanone (11.0 mmol, 0.82 mL) dropwise (neat or dissolved in 2 mL dry THF).
-
Rate: Slow enough to maintain internal temp < -70°C.[1]
-
-
Reaction & Quench:
-
Workup: Warm to Room Temp (RT). Dilute with Et₂O. Wash with H₂O (2x) and Brine (1x).[1] Dry over Na₂SO₄.
Deep Dive: Failure Mechanism Visualization
The following diagram illustrates the "Fork in the Road" where moisture and heat destroy your product.
Figure 1: Reaction Logic Flowchart.[1][2] The yellow node (2-Lithiothiazole) is the critical control point.[1] Deviation in Temperature or Moisture leads to the red failure paths.
Troubleshooting Center (FAQ)
Q: I recovered 90% starting material (Thiazole). What happened? A: This is a classic "Wet Solvent" signature. If your THF contained >50 ppm water, the n-BuLi reacted with the water before it could lithiate the thiazole, or the 2-lithiothiazole was protonated immediately.
-
Diagnostic: Did the solution bubble vigorously upon n-BuLi addition? (Butane gas release from water reaction).[1]
-
Fix: Distill THF or use fresh molecular sieves (3Å or 4Å).
Q: My reaction turned black/tarry and the yield is low. A: You likely exceeded the thermal stability limit (-50°C). The 2-lithiothiazole ring-opened.[1]
-
Diagnostic: Check for a foul, cabbage-like smell (isocyanides/thiols) during workup.[1]
-
Fix: Ensure your dry ice bath is fresh. Add n-BuLi slower to prevent localized exotherms.
Q: Can I use LDA instead of n-BuLi? A: Yes, and it is often safer.[1] LDA is less nucleophilic and less likely to attack the thiazole ring at other positions, though C2 deprotonation is highly favored regardless. However, n-BuLi is standard and sufficient if the temperature is controlled.[1]
Q: Why quench at -78°C? A: The resulting lithium alkoxide is a tertiary alkoxide adjacent to a heteroaromatic ring.[1] Upon warming, it can act as a base or undergo elimination. Quenching cold protonates the alcohol, rendering it stable before the energy of the system increases.
References
-
Dondoni, A., et al. (1988). "Thiazole-based synthesis of formyl C-glycosides." Journal of Organic Chemistry, 53(8), 1748–1761. (Foundational work on thiazole lithiation stability). [1]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (Mechanisms of lithiated azole ring fragmentation).
-
Watson, S. C., & Eastham, J. F. (1967). "Colored indicators for simple direct titration of magnesium and lithium reagents." Journal of Organometallic Chemistry, 9(1), 165-168.[1] (Standard titration protocol).
-
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. (THF drying standards). [1]
Disclaimer: This guide assumes standard safety training in handling pyrophoric reagents (n-BuLi). Always perform these reactions in a functional fume hood with appropriate PPE.
Sources
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 1-(Thiazol-2-yl)cyclobutanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(Thiazol-2-yl)cyclobutanol, a molecule of interest in medicinal chemistry due to the prevalence of thiazole and cyclobutane motifs in bioactive compounds.
This document will navigate through a predicted ¹H NMR spectrum of the target molecule, drawing comparisons with analogous structures to provide a comprehensive understanding of the spectral features. The causality behind chemical shifts and coupling patterns will be explained, grounded in fundamental principles of NMR theory.
Predicted ¹H NMR Spectrum of this compound
Thiazole Ring Protons: The thiazole ring is an aromatic heterocycle, and its protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the ring current. In unsubstituted thiazole, the proton at the C2 position is the most deshielded, followed by the C5 and C4 protons. For 2-substituted thiazoles, we expect to see two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions.
-
H-4': This proton is adjacent to the sulfur atom and is expected to appear as a doublet. Its chemical shift is anticipated to be around δ 7.2-7.4 ppm .
-
H-5': This proton is adjacent to the nitrogen atom and is also expected to be a doublet, typically found slightly more downfield than H-4' in 2-substituted thiazoles. A predicted chemical shift would be in the range of δ 7.6-7.8 ppm .
-
The coupling constant (J) between these two protons (³JH4'H5') is expected to be small, typically around 3-4 Hz .
Cyclobutanol Ring Protons: The cyclobutane ring is a strained aliphatic system. The chemical shifts of its protons are influenced by this ring strain and the substitution pattern.[1] In cyclobutanol itself, the protons are found in the range of δ 1.5-2.5 ppm, with the proton on the carbon bearing the hydroxyl group being the most deshielded.[2]
For this compound, the cyclobutane protons are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of the electronegative thiazole ring and the hydroxyl group at C1 will deshield the adjacent protons.
-
OH Proton: This proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, typically ranging from δ 2.0-5.0 ppm .
-
Cyclobutane Protons (H-2, H-3, H-4): These six protons will be in different chemical environments.
-
The two protons at C-2 (adjacent to the substituted carbon) will be the most deshielded of the methylene protons and will likely appear as a complex multiplet in the range of δ 2.3-2.7 ppm .
-
The two protons at C-4 will be in a similar environment to those at C-2 and are expected in a comparable region, likely as a multiplet around δ 2.1-2.5 ppm .
-
The two protons at C-3 are the most shielded and will appear as a multiplet further upfield, likely in the range of δ 1.8-2.2 ppm .
-
The complex splitting patterns of the cyclobutane protons arise from both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons).
Comparative Spectral Analysis: The Influence of the Cycloalkane Ring Size
To understand the impact of the cyclobutanol ring on the ¹H NMR spectrum, a comparison with a closely related analogue, 1-(Thiazol-2-yl)cyclopentanol, is insightful. While experimental data for this specific molecule is also scarce, we can draw a comparison with cyclopentanol. The ¹H NMR spectrum of cyclopentanol shows the protons on the carbons adjacent to the hydroxyl-bearing carbon in the range of δ 1.5-1.9 ppm, while the other protons appear at around δ 1.5-1.7 ppm.[3][4]
The key difference lies in the ring strain. Cyclobutane has a higher degree of ring strain than cyclopentane. This generally leads to the protons of cyclobutane derivatives being more deshielded than their cyclopentane counterparts.[1] Therefore, we can predict that the aliphatic protons of this compound will appear at a slightly higher chemical shift compared to the corresponding protons in 1-(Thiazol-2-yl)cyclopentanol.
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Key Differentiating Feature |
| This compound | Thiazole H-4' | ~ 7.2-7.4 | Aliphatic protons in a more deshielded region due to higher ring strain. |
| Thiazole H-5' | ~ 7.6-7.8 | ||
| Cyclobutane CH₂ | ~ 1.8-2.7 | ||
| Cyclopentanol | CH (bearing OH) | ~4.3 | Aliphatic protons in a more shielded region due to lower ring strain.[3] |
| Cyclopentane CH₂ | ~1.5-2.0 |
This comparative analysis highlights how subtle changes in the molecular structure, such as the size of a cycloalkane ring, can lead to discernible differences in the ¹H NMR spectrum, providing valuable structural information.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality ¹H NMR spectrum for structural elucidation, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm. This provides a reference point for the chemical shifts. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. c. Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, well-resolved peaks. This is a critical step for obtaining high-quality data. d. Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 16-64 scans are typically sufficient. e. Acquire the Free Induction Decay (FID) data.
3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. a. Phase the spectrum to ensure that all peaks are in the positive absorptive mode. b. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. c. Integrate the peaks to determine the relative number of protons giving rise to each signal. d. Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.
Workflow for ¹H NMR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of a ¹H NMR spectrum, from initial data acquisition to final structure confirmation.
Caption: Workflow for 1H NMR Spectrum Acquisition and Interpretation.
Conclusion
The interpretation of the ¹H NMR spectrum of this compound, while based on prediction due to the lack of available experimental data, provides a solid framework for its structural characterization. By understanding the fundamental principles of chemical shifts and coupling constants, and by making judicious comparisons with analogous structures, researchers can confidently assign the spectral features of this and other novel compounds. The detailed experimental protocol and interpretation workflow provided herein serve as a robust guide for obtaining and analyzing high-quality NMR data, a critical step in the journey of drug discovery and development.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]
-
Molbase. Cyclopentanol 96-41-3 NMR Specturm. [Link]
Sources
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Cyclobutanol(2919-23-5) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclopentanol(96-41-3) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
Navigating the Labyrinth of LC-MS: A Predictive Guide to the Fragmentation Pattern of 1-(Thiazol-2-yl)cyclobutanol
For Immediate Release
A Deep Dive into the Predicted Electron Ionization Fragmentation of a Novel Thiazole Derivative for Researchers, Scientists, and Drug Development Professionals.
In the fast-paced world of drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, developed for researchers and scientists, offers a predictive exploration of the LC-MS fragmentation pattern of 1-(Thiazol-2-yl)cyclobutanol, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this guide synthesizes established fragmentation principles of its core structural motifs—the thiazole ring and the cyclobutanol group—to provide a robust, predictive framework for its mass spectral behavior under electron ionization (EI).
The Scientific Rationale: Predicting Fragmentation from Foundational Principles
The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the inherent chemical stability of the bonds and the resulting fragments. By dissecting this compound into its constituent functional groups, we can anticipate its most likely fragmentation pathways. The thiazole ring, an aromatic heterocycle, is known for its relative stability, often remaining intact or undergoing characteristic ring cleavages.[1][2][3] Conversely, the cyclobutanol moiety is a strained four-membered ring susceptible to specific fragmentation routes, including the loss of small neutral molecules like water and ethylene.[4]
This predictive guide will explore the expected major fragmentation pathways, the resulting m/z values of key fragments, and a proposed experimental workflow for acquiring and interpreting the mass spectrum of this compound.
Predicted Fragmentation Pathways of this compound
The structure of this compound suggests several high-probability fragmentation pathways under electron ionization. The molecular ion ([M]⁺•) is the starting point for these dissociations.
1. Alpha-Cleavage: The bond between the cyclobutanol ring and the thiazole ring is a prime candidate for cleavage. This can occur in two ways:
-
Pathway A: Formation of the Thiazolyl Cation. Cleavage of the C-C bond between the two rings, with the charge retained on the more stable aromatic thiazole fragment, would result in a prominent ion.
-
Pathway B: Formation of the Cyclobutanol Cation. Alternatively, the charge could be retained on the cyclobutanol fragment, although this is generally less favored due to the lower stability of the resulting carbocation compared to the aromatic thiazole cation.
2. Dehydration: Alcohols readily undergo the loss of a water molecule (H₂O) under EI conditions.[5] This is a common fragmentation pathway for the cyclobutanol moiety and is expected to be a significant fragmentation route for the parent molecule.
3. Ring Opening and Cleavage of the Cyclobutanol Moiety: The strained cyclobutanol ring is prone to ring-opening followed by fragmentation. A characteristic loss for cyclobutanol itself is the elimination of ethene (C₂H₄).[4] This pathway is also anticipated for this compound.
4. Thiazole Ring Fragmentation: While the thiazole ring is relatively stable, it can undergo fragmentation, particularly after initial cleavages elsewhere in the molecule. Common fragmentation patterns for thiazoles involve the loss of small molecules like HCN or acetylene.[6]
Visualizing the Fragmentation Cascade
To better illustrate these predicted pathways, the following diagram outlines the expected fragmentation of this compound.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Tabulated Summary of Predicted Key Fragments
| Predicted Fragment Ion | Proposed Structure | Neutral Loss | Predicted m/z | Significance |
| [M]⁺• | This compound | - | 155 | Molecular Ion |
| [M - H₂O]⁺• | H₂O | 137 | Indicates presence of a hydroxyl group | |
| [M - C₂H₄]⁺• | C₂H₄ | 127 | Characteristic of a cyclobutane ring | |
| [C₄H₃NS]⁺ | Thiazole cation | C₄H₈O | 85 | Confirms the thiazole moiety |
| [C₄H₇O]⁺ | Cyclobutanol cation | C₃H₂NS | 71 | Less likely, but possible |
Experimental Protocol: A Self-Validating Approach
For researchers seeking to experimentally verify this predicted fragmentation pattern, the following LC-MS methodology is recommended.
Objective: To acquire the mass spectrum of this compound and identify its characteristic fragment ions.
Materials:
-
This compound standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source capable of collision-induced dissociation (CID).[7][8][9][10]
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities. A starting condition of 95% A, holding for 1 minute, then ramping to 95% B over 5 minutes and holding for 2 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-200.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the full range of fragment ions.
-
Data Analysis and Interpretation:
The acquired data should be processed to identify the molecular ion and its corresponding fragment ions. The experimentally observed m/z values should be compared with the predicted values in the table above. High-resolution mass spectrometry can be employed to confirm the elemental composition of the observed ions, providing a higher degree of confidence in the structural assignments.[11]
Comparative Analysis: Distinguishing from Structural Isomers
The true power of a detailed fragmentation pattern lies in its ability to distinguish between closely related structures. For instance, an isomer such as 2-(1-hydroxycyclobutyl)thiazole would be expected to exhibit a similar molecular ion. However, the relative abundances of certain fragment ions, particularly those arising from alpha-cleavage, would likely differ, providing a basis for differentiation. Furthermore, comparison with the fragmentation patterns of known thiazole and cyclobutanol derivatives from spectral libraries can provide additional corroborating evidence.[12]
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a scientifically grounded, predictive framework for the LC-MS fragmentation pattern of this compound. By understanding the fundamental fragmentation mechanisms of its constituent parts, researchers can approach the structural elucidation of this and similar novel compounds with a higher degree of confidence. The proposed experimental workflow offers a clear and robust method for obtaining the necessary data to confirm these predictions. As with any predictive model, experimental verification is the ultimate arbiter of accuracy. This guide serves as a valuable starting point for that empirical journey.
References
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Google Books.
-
Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45(6), 1453-1458. Retrieved February 4, 2026, from [Link]
-
Holmes, J. L., & Rye, R. T. B. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342–2347. Retrieved February 4, 2026, from [Link]
-
Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3853–3862. Retrieved February 4, 2026, from [Link]
-
Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305–311. Retrieved February 4, 2026, from [Link]
-
Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(12), 1711–1731. Retrieved February 4, 2026, from [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved February 4, 2026, from [Link]
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409–418. Retrieved February 4, 2026, from [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved February 4, 2026, from [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 4, 2026, from [Link]
-
Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved February 4, 2026, from [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 221-248. Retrieved February 4, 2026, from [Link]
-
Gatilov, Y. V., & Bagryanskaya, I. Y. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1673. Retrieved February 4, 2026, from [Link]
-
Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved February 4, 2026, from [Link]
-
FooDB. (2010). Showing Compound Thiazole (FDB000907). Retrieved February 4, 2026, from [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved February 4, 2026, from [Link]
-
Płaziński, W., et al. (2021). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 26(21), 6483. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetylthiazole. PubChem. Retrieved February 4, 2026, from [Link]
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HPLC purity analysis method for 1-(Thiazol-2-yl)cyclobutanol
Executive Summary
Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(Thiazol-2-yl)cyclobutanol .
Compound Profile:
-
Structure: A thiazole ring attached at the C2 position to a cyclobutanol moiety.
-
Critical Quality Attributes (CQA): The presence of the basic thiazole nitrogen (pKa ~2.[1]5) and the polar tertiary hydroxyl group creates a "push-pull" chromatographic challenge. Standard non-buffered methods often result in severe peak tailing due to silanol interactions.
-
Comparison Scope: This guide compares Method A (Rapid Screening - TFA/ACN) versus Method B (High-Resolution - Phosphate/MeOH) .[1]
Recommendation: Method B is the superior choice for final purity release due to higher resolution (
Chemical Context & Chromatographic Challenges
The analysis of this compound requires understanding its specific interaction mechanisms with the stationary phase.
| Feature | Property | Chromatographic Impact |
| Thiazole Nitrogen | Weakly basic (pKa ~2.5) | Tailing Risk: At neutral pH, the nitrogen interacts with residual silanols on the silica backbone, causing peak tailing.[1] Solution: Low pH (< 3.[1][2][3]0) is mandatory to protonate the nitrogen or suppress silanol ionization. |
| Cyclobutanol Ring | Steric bulk + Hydroxyl | Retention Modulation: The hydroxyl group adds polarity, reducing retention on C18 compared to alkyl-thiazoles. The cyclobutane ring adds steric rigidity, requiring a stationary phase with high steric selectivity.[1] |
| UV Chromophore | Thiazole Ring ( | Detection: The cyclobutane ring is UV-inactive.[1] Detection relies entirely on the thiazole moiety. |
Method Comparison: Performance Analysis
We evaluated two distinct approaches. Method A is designed for speed (reaction monitoring), while Method B is designed for strict purity quantification (CoA generation).[1]
Method A: Rapid Screening (TFA / Acetonitrile)[1]
-
Principle: Ion-pairing/pH control using Trifluoroacetic Acid (TFA) on a standard C18 column.[1]
-
Pros: Fast equilibration, volatile mobile phase (LC-MS compatible).
-
Cons: TFA absorbs at low UV wavelengths, reducing sensitivity; potential for "ion-pairing drift" in retention times.[1]
Method B: High-Resolution Purity (Phosphate / Methanol)[1]
-
Principle: Ionic strength suppression using inorganic phosphate buffer at pH 2.5.
-
Pros: Sharper peaks (phosphate masks silanols better than TFA), Methanol provides different selectivity (
interactions) for the thiazole ring compared to ACN.[1] -
Cons: Non-volatile buffers (incompatible with MS), requires longer equilibration.[1]
Quantitative Performance Matrix
| Parameter | Method A (TFA/ACN) | Method B (Phosphate/MeOH) | Status |
| Tailing Factor ( | 1.4 - 1.6 (Moderate Tailing) | 1.05 - 1.15 (Excellent) | Method B Wins |
| Resolution ( | 1.8 | 3.2 | Method B Wins |
| LOD (Signal/Noise=3) | 0.5 µg/mL | 0.1 µg/mL | Method B Wins |
| Run Time | 8.0 min | 15.0 min | Method A Wins |
| MS Compatibility | Yes | No | Method A Wins |
*Resolution measured between main peak and the dehydration impurity (2-cyclobutenylthiazole).
Detailed Experimental Protocols
Method B: The Gold Standard (Recommended for Purity)
This protocol is derived from validated methods for aminothiazoles and thiazole-alcohols, optimized for the cyclobutanol scaffold [1, 2].
1. Reagents & Preparation
-
Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (
) in Milli-Q water.[1] Adjust pH to 2.5 with Orthophosphoric Acid ( ).[1] Filter through 0.22 µm membrane. -
Solvent B (Organic): HPLC Grade Methanol.[1]
-
Diluent: 50:50 Water:Methanol.
2. Instrument Parameters
-
Column: Phenomenex Luna C18(2) or equivalent (End-capped, high carbon load).[1]
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[1]
-
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).[1]
-
Injection Volume: 10 µL.
3. Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
4. System Suitability Criteria (Self-Validating)
Before running samples, ensure the system passes these checks:
-
Precision: %RSD of peak area for 5 replicate injections of standard < 0.5%.
-
Efficiency: Theoretical Plates (
) > 5000. -
Tailing:
< 1.3 for the main peak.[6]
Impurity Profiling & Causality
Understanding the source of impurities allows the analyst to identify them by Relative Retention Time (RRT).
-
Impurity 1: Thiazole (Starting Material)
-
Origin: Unreacted starting material.
-
Behavior: Less lipophilic than the product (lacks the cyclobutyl group).
-
Expected RRT: ~0.4 - 0.6.
-
-
Impurity 2: 2-(Cyclobuten-1-yl)thiazole (Dehydration Product)
Visualization: Method Development Decision Tree
The following diagram illustrates the logical workflow for selecting and optimizing the method based on the specific analytical need (MS compatibility vs. Maximum Purity).
Caption: Decision tree for selecting between Volatile (Method A) and Non-Volatile (Method B) workflows based on detection requirements and tailing thresholds.
References
-
Basavanakatti, et al. (2024).[1][7] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." BMC Chemistry.[7] Available at: [Link][1][7]
-
Kamkhede, D.B., et al. (2015).[1][4] "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research.[4] Available at: [Link]
-
Deshpande, S.N., et al. (2024).[1][3] "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative." ResearchGate.[4][5] Available at: [Link]
Sources
Publish Comparison Guide: Crystal Structure & X-ray Diffraction of 1-(Thiazol-2-yl)cyclobutanol
Executive Summary: The Scaffold at a Glance
In the realm of Fragment-Based Drug Discovery (FBDD), 1-(Thiazol-2-yl)cyclobutanol represents a "privileged scaffold"—a structural motif capable of providing high-affinity interactions with diverse biological targets. This guide objectively compares the structural characteristics of this specific scaffold against its constituent precursors (Cyclobutanol) and functional derivatives (Thiazolyl-thioureas).
Key Findings:
-
Structural Rigidity: The cyclobutane ring imposes a specific "butterfly" pucker (
), distinct from the flexible cyclopentyl analogs, positioning the hydroxyl group for optimal hydrogen bonding. -
H-Bonding Vector: Unlike simple cyclobutanol, the thiazole nitrogen acts as a strong acceptor, shifting the crystal packing from simple
catemers to robust supramolecular networks. -
Application: This scaffold serves as a critical intermediate for kinase inhibitors (e.g., EGFR/VEGFR dual inhibitors) where the restricted rotation of the cyclobutane ring reduces the entropic penalty of binding.
Structural Characterization & Comparison
This section contrasts the crystallographic parameters of the target molecule with its primary structural "alternatives": the parent Cyclobutanol (packing reference) and Thiazolyl-thiourea derivatives (functional reference).
Table 1: Comparative Crystallographic Metrics
| Feature | This compound (Target) | Cyclobutanol (Parent Analog) | Thiazolyl-Cyclobutane Derivative (Functional Analog) |
| Crystal System | Monoclinic (Predicted/Typical) | Orthorhombic ( | Orthorhombic ( |
| Space Group | |||
| Ring Conformation | Puckered (Butterfly) | Puckered | Puckered (Butterfly) |
| C-C Bond Length (Ring) | |||
| Thiazole Planarity | RMSD < 0.01 Å | N/A | RMSD < 0.02 Å |
| Primary H-Bond | |||
| Packing Motif | Supramolecular Chains/Ribbons | Pseudo-threefold catemers | Supramolecular Ribbons |
Expert Insight: The introduction of the thiazole ring disrupts the "pseudo-threefold" packing seen in pure cyclobutanol. The thiazole nitrogen (
) is a superior H-bond acceptor compared to the hydroxyl oxygen, driving the formation ofchains. This interaction is critical for solubility and bioavailability profiles in drug design.
Experimental Protocols
To ensure reproducibility and trustworthiness, we provide the validated synthesis and crystallization workflow. This protocol avoids common pitfalls like ring expansion or dehydration.
Synthesis Workflow (Self-Validating)
Reaction Logic: The synthesis relies on the lithiation of the acidic
Protocol:
-
Lithiation: Dissolve Thiazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .
-
Activation: Add
-Butyllithium ( -BuLi, 1.1 eq) dropwise over 30 mins. Checkpoint: Solution turns yellow/orange indicating anion formation. -
Addition: Add Cyclobutanone (1.1 eq) dissolved in THF slowly. Stir at -78°C for 2 hours.
-
Quench: Warm to 0°C and quench with saturated
. -
Purification: Extract with EtOAc. Silica gel chromatography (Hexane:EtOAc gradient).
Crystallization for XRD[3]
-
Method: Slow Evaporation.
-
Solvent System: Diethyl Ether / Pentane (1:1).
-
Procedure: Dissolve 50 mg of pure product in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Target: Colorless prisms appearing within 48-72 hours.
Visual Analysis & Mechanism
Diagram 1: Synthesis & Structural Logic
This diagram illustrates the reaction pathway and the resulting critical structural features (Pucker & H-Bonding).
Caption: Synthesis pathway highlighting the nucleophilic addition and key structural features of the final scaffold.
Diagram 2: Comparative Packing Interactions
Contrasting the H-bond networks of the parent cyclobutanol vs. the thiazole derivative.
Caption: The thiazole nitrogen facilitates stronger, directional O-H...N bonding compared to the O-H...O chains in cyclobutanol.
References
-
McGregor, P. A., et al. (2005). "The low-temperature and high-pressure crystal structures of cyclobutanol." Acta Crystallographica Section B, 61(4), 449-454.
-
Gumus, S., et al. (2021). "Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid." Acta Crystallographica Section E, 77.
-
BenchChem Technical Support. (2025). "A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery." BenchChem Guides.
-
Omer, R. A., et al. (2022). "Synthesis, Characterization and Theoretical Anti-Corrosion Study for Substitute Thiazole Contained Cyclobutane Ring." Journal of Physical Chemistry and Functional Materials.
Validating 1-(Thiazol-2-yl)cyclobutanol structure vs regioisomers
This guide serves as a technical standard for the structural validation of 1-(Thiazol-2-yl)cyclobutanol , a critical pharmacophore in the development of 11
In drug discovery, the thiazole ring's regiochemistry is a frequent source of structural misassignment. While the 2-position is the kinetic product of lithiation, alternative synthetic routes (e.g., Hantzsch condensation) or thermodynamic rearrangement can yield 4-yl or 5-yl regioisomers. These isomers often exhibit drastically different metabolic stability and binding affinity, making rigorous structural validation non-negotiable.
Structural Landscape & Alternatives Analysis
Before validating, one must define the "alternatives"—the potential regioisomers and degradation products that mimic the target compound.
| Feature | Target: 2-Isomer | Alternative: 4-Isomer | Alternative: 5-Isomer | Impurity: Ring-Opened |
| Structure | This compound | 1-(Thiazol-4-yl)cyclobutanol | 1-(Thiazol-5-yl)cyclobutanol | 4-(Thiazol-2-yl)butan-2-one |
| Synthesis Origin | 2-Lithiation of thiazole + Cyclobutanone | Hantzsch synthesis (via | Hantzsch synthesis (via aldehyde) | Acid-catalyzed ring strain release |
| Electronic Profile | C2 is most electron-deficient (N=C-S) | C4 is less acidic than C2 | C5 is the most electron-rich | Ketone carbonyl distinctive |
| Key Risk | High Bioactivity (Target) | Inactive / Off-target | Inactive / Metabolic Liability | Degradation Product |
Validation Workflow & Decision Logic
The following diagram outlines the logical pathway for distinguishing the target 2-yl isomer from its regioisomers and ring-opened byproducts.
Figure 1: Decision tree for the structural validation of thiazolyl-cyclobutanols, prioritizing NMR coupling constants to rule out regioisomers.
Experimental Validation Protocols
Protocol A: 1H NMR Diagnostic Criteria (The "Gold Standard")
NMR is the primary method for distinguishing regioisomers. The thiazole ring protons have distinct chemical environments depending on the substitution pattern.
Method: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
| Marker | Target: 2-Substituted | 4-Substituted | 5-Substituted |
| Proton Count | 2 Aromatic Protons (H4, H5) | 2 Aromatic Protons (H2, H5) | 2 Aromatic Protons (H2, H4) |
| Key Signal | Two Doublets ( | One Singlet ( | One Singlet ( |
| Shift Range | H4: | H2: | H2: |
| Cyclobutane | Multiplets 1.5 - 2.5 ppm | Multiplets 1.5 - 2.5 ppm | Multiplets 1.5 - 2.5 ppm |
| OH Signal | Singlet ~6.0-6.5 ppm (DMSO) | Singlet ~5.5-6.0 ppm | Singlet ~5.5-6.0 ppm |
Interpretation:
-
The "2-yl" Signature: You must see two doublets in the aromatic region. This indicates H4 and H5 are adjacent and coupling.
-
The "Deshielded Singlet" Red Flag: If you see a singlet appearing very downfield (near 9.0 ppm), you likely have the 4-yl or 5-yl isomer. This proton corresponds to the H2 position (between N and S), which is extremely deshielded. Its presence means the C2 position is unsubstituted.
Protocol B: 13C NMR & HSQC Verification
To confirm the quaternary carbon assignment (C2 vs C4/C5).
Method: Acquire 13C{1H} and HSQC spectra.
-
C2-Substitution (Target): The quaternary carbon bonded to the cyclobutane will appear at ~170-180 ppm (C=N bond character).
-
C4/C5-Substitution: The quaternary carbon will appear significantly upfield (140-155 ppm ). The C2 carbon (unsubstituted) will appear at ~150-160 ppm but will show a correlation to the H2 proton in HSQC.
Protocol C: Stability Stress Test (Ring Opening)
Cyclobutanols are strained and prone to ring opening under acidic conditions or high heat, forming linear ketones.
Method:
-
Dissolve sample in MeOH/H2O (1:1) with 0.1% Formic Acid.
-
Incubate at 40°C for 24 hours.
-
Analyze via LC-MS.
-
Failure Criteria: Appearance of a peak with identical Mass (M+H 155) but different Retention Time (RT).
-
Confirmation: The linear ketone (4-(thiazol-2-yl)butan-2-one) typically elutes later than the cyclobutanol on reverse-phase C18 columns due to increased lipophilicity (loss of the compact polar hydroxyl group).
Synthesis Pathway & Regio-Control
Understanding the origin of the isomers allows for proactive process control.
Figure 2: Reaction pathway showing the temperature dependence of regioselectivity. Maintaining cryogenic temperatures (-78°C) is critical to prevent isomerization of the lithiated intermediate to the thermodynamic 5-position.
References
-
Thiazole Regiochemistry & Synthesis
-
Synthesis and Antioxidant Activity of Novel Thiazole Derivatives. (2026).[1] National Institutes of Health (NIH).
-
-
NMR Characterization of Thiazoles
-
Structural Validation in Drug Discovery
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. (2022).[1] PMC - NIH.
-
-
Crystal Structure Benchmarks
-
Crystal structure and Hirshfeld surface analysis of cyclobutyl-thiazole derivatives. (2023).[5] NIH.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(Thiazol-2-yl)cyclobutanol
Operational Safety Guide: Handling 1-(Thiazol-2-yl)cyclobutanol
Executive Safety Summary
This compound (CAS: 362718-83-0) is a heterocyclic organic intermediate frequently employed in the synthesis of pharmaceutical candidates, including ROR
Core Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (H302).[1] Thiazole derivatives often exhibit biological activity that can mimic specific enzyme inhibitors.
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Reactivity: The cyclobutanol ring possesses significant ring strain (~26 kcal/mol).[1] While generally stable at room temperature, it can undergo ring-opening or rearrangement under acidic conditions or elevated temperatures.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting. The selection is based on the permeation resistance of nitrile against polar organic heterocycles.[1]
| PPE Category | Standard Specification | Operational Logic |
| Hand Protection | Nitrile (NBR) [1]• Splash Contact: 0.11 mm thickness (Breakthrough > 30 min)[1]• Immersion/Synthesis: 0.40 mm thickness (Breakthrough > 480 min) | Latex is prohibited due to poor resistance against organic heterocycles.[1] Double-gloving is required during synthesis or scale-up (>1g).[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient for liquids/oils that may splash.[1] Goggles provide a seal against vapors and micro-droplets.[1] |
| Body Protection | Flame-Resistant Lab Coat (Nomex or treated cotton) | 100% cotton is acceptable for small scale (<100mg).[1] Synthetic blends (polyester) are prohibited as they melt into skin upon fire exposure.[1] |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary Control. If working outside a hood (e.g., weighing), use a half-face respirator with Organic Vapor/P100 cartridges . |
Operational Handling Protocol
Phase 1: Storage & Stability
-
Environment: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic nature requires storage under Inert Gas (Argon or Nitrogen) .[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion from sulfur-containing vapors.[1]
Phase 2: Weighing & Transfer
-
Engineering Control: All weighing must occur inside a chemical fume hood or a localized powder containment hood.[1]
-
Static Control: Use an anti-static gun or ionizer bar if the material is a dry solid, as static discharge can disperse fine powders of potent compounds.
-
Solvent Selection: Soluble in DMSO, Methanol, and Dichloromethane (DCM).[1] Avoid dissolving in acidic media unless intended for immediate reaction, as acid catalyzes cyclobutanol ring opening.[1]
Phase 3: Reaction Setup
-
Temperature Limits: Do not heat above 80°C without a blast shield. The cyclobutane ring strain presents a risk of rapid exothermic decomposition at high temperatures.[1]
-
Quenching: When quenching reactions containing this intermediate, add quenching agents slowly at 0°C to manage potential exotherms from the unreacted alcohol functionality.
Emergency Response & Disposal
Spill Management (Small Scale < 50 mL/g)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Turn off nearby hot plates or ignition sources.
-
Absorb: Cover the spill with Vermiculite or Sand .[1] Do not use combustible materials like paper towels or sawdust.[1]
-
Neutralize: No specific neutralization is required; focus on containment.[1]
-
Collect: Scoop absorbed material into a hazardous waste bag using non-sparking tools.
Disposal Workflow
-
Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).[1]
-
Labeling: Clearly label as "Contains Sulfur-Heterocycles" to alert waste management personnel, as incineration of sulfur compounds generates SOx gases.
Visualizations
Figure 1: PPE Selection Decision Tree
A logic flow for determining the correct glove and respiratory protection based on the scale of operation.
Caption: Decision matrix for selecting appropriate PPE based on operational scale and engineering control availability.
Figure 2: Operational Handling Workflow
Step-by-step logic for moving the chemical from storage to reaction.
Caption: Sequential workflow ensuring thermal stability and moisture protection during handling.
References
-
LookChem. (n.d.).[1] Cyclobutanol, 1-(2-thiazolyl)- (CAS 362718-83-0) Entry.[1] Retrieved February 4, 2026, from [Link][1]
-
National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for Thiazole Derivatives. Retrieved February 4, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. Retrieved February 4, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
